2-(2-Bromoethyl)-1-methylpiperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H16BrN |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16BrN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |
InChI Key |
RVFDXBVOOIJCGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions with biological targets.[3] Within this important class of heterocycles, 2-(2-Bromoethyl)-1-methylpiperidine emerges as a versatile synthetic intermediate, offering a reactive handle for the introduction of the 1-methyl-2-piperidinoethyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 2-(2-Bromoethyl)-1-methylpiperidine, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
2-(2-Bromoethyl)-1-methylpiperidine is most commonly handled and commercially available as its hydrobromide salt, which enhances its stability and ease of handling. The properties of both the free base and the hydrobromide salt are crucial for its application in synthesis.
2-(2-Bromoethyl)-1-methylpiperidine (Free Base)
Table 1: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpiperidine (Free Base - Estimated)
| Property | Value | Source |
| Molecular Formula | C₈H₁₆BrN | - |
| Molecular Weight | 206.12 g/mol | - |
| Appearance | Colorless to pale yellow oil (predicted) | - |
| Boiling Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
The hydrobromide salt is a stable, solid material, making it the preferred form for storage and handling.
Table 2: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Appearance | Solid | |
| CAS Number | Not available | - |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine typically starts from the corresponding alcohol, 1-methyl-2-piperidineethanol. The hydroxyl group is converted to a good leaving group, bromide, to facilitate subsequent nucleophilic substitution reactions.
Synthetic Protocol: Bromination of 1-Methyl-2-piperidineethanol
This protocol is adapted from the synthesis of similar bromo-functionalized piperidines.[4]
Reaction Scheme:
Caption: General scheme for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine.
Materials:
-
1-Methyl-2-piperidineethanol
-
Hydrobromic acid (48% aqueous solution) or Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure using Hydrobromic Acid:
-
To a solution of 1-methyl-2-piperidineethanol in a round-bottom flask, add an excess of 48% hydrobromic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the aqueous layer is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Bromoethyl)-1-methylpiperidine free base.
-
Purification can be achieved by vacuum distillation.
Procedure using Phosphorus Tribromide:
-
Dissolve 1-methyl-2-piperidineethanol in a suitable anhydrous aprotic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by vacuum distillation.
Reactivity Profile
The primary mode of reactivity for 2-(2-Bromoethyl)-1-methylpiperidine is nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is a good leaving group, making the ethyl side chain susceptible to attack by a wide range of nucleophiles.
Caption: Nucleophilic substitution reaction of 2-(2-Bromoethyl)-1-methylpiperidine.
This reactivity is the cornerstone of its utility as a synthetic intermediate. The tertiary amine of the piperidine ring is generally not reactive under these conditions, allowing for selective functionalization of the bromoethyl side chain.
Spectral Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~1.2-1.8 ppm (m, 6H): Protons on the C3, C4, and C5 carbons of the piperidine ring.
-
~2.0-2.5 ppm (m, 3H): Protons on the C2 and C6 carbons of the piperidine ring adjacent to the nitrogen.
-
~2.3 ppm (s, 3H): Protons of the N-methyl group.
-
~2.8-3.2 ppm (m, 2H): Protons of the methylene group adjacent to the piperidine ring (-CH₂-CH₂-Br).
-
~3.4 ppm (t, 2H): Protons of the methylene group attached to the bromine atom (-CH₂-Br).
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~24-27 ppm: Carbons at the C3, C4, and C5 positions of the piperidine ring.
-
~30-35 ppm: Methylene carbon attached to the bromine atom (-CH₂-Br).
-
~38-42 ppm: Methylene carbon adjacent to the piperidine ring (-CH₂-CH₂-Br).
-
~42-46 ppm: Carbon of the N-methyl group.
-
~55-60 ppm: Carbons at the C2 and C6 positions of the piperidine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Absorption Bands:
-
2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (piperidine ring, ethyl chain, and methyl group).
-
1470-1440 cm⁻¹ (medium): C-H bending vibrations (scissoring) of the methylene groups.
-
650-550 cm⁻¹ (strong): C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (205/207 m/z, due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).
-
Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the bromoethyl group, resulting in a fragment at m/z 98.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 126.
-
Other Fragments: Various other fragments resulting from the cleavage of the piperidine ring and the ethyl chain would also be observed.
Applications in Drug Discovery and Development
The primary application of 2-(2-Bromoethyl)-1-methylpiperidine lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[][6] The 1-methyl-2-piperidinoethyl moiety is a common structural motif in a variety of pharmacologically active compounds.
Role as a Synthetic Intermediate
The reactivity of the bromoethyl group allows for its facile coupling with various nucleophiles, including amines, phenols, thiols, and carbanions. This enables the introduction of the 2-(1-methylpiperidino)ethyl group into a wide array of molecular scaffolds.
Caption: Synthetic utility of 2-(2-Bromoethyl)-1-methylpiperidine in drug discovery.
Examples of Therapeutic Areas
Derivatives of 2-(2-Bromoethyl)-1-methylpiperidine have been investigated for a range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The lipophilicity and basicity of the 1-methylpiperidine moiety can facilitate blood-brain barrier penetration.
-
Analgesics: A number of potent analgesics incorporate the piperidine scaffold.[7]
-
Anticancer Agents: The piperidine ring is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic activities.[8]
-
Antihistamines and Anticholinergics: The 2-substituted piperidine motif is found in various compounds targeting histamine and muscarinic receptors.
While specific blockbuster drugs directly synthesized from 2-(2-Bromoethyl)-1-methylpiperidine are not prominently documented, its role as a versatile intermediate in the synthesis of novel chemical entities for these and other therapeutic areas is well-established within the research and development community.[2][9]
Safety and Handling
As a reactive alkyl bromide and a tertiary amine, 2-(2-Bromoethyl)-1-methylpiperidine and its hydrobromide salt require careful handling.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The hydrobromide salt is hygroscopic and should be stored in a tightly sealed container.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicology:
The hydrobromide salt of 2-(2-Bromoethyl)-1-methylpiperidine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).
Conclusion
2-(2-Bromoethyl)-1-methylpiperidine is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic displacement of the bromide, allows for the efficient incorporation of the 1-methyl-2-piperidinoethyl moiety into a wide range of molecular frameworks. While detailed physicochemical and spectral data for the free base are not extensively published, its properties can be reasonably inferred, and its hydrobromide salt provides a stable and convenient form for use in the laboratory. For researchers and scientists engaged in the design and synthesis of novel therapeutic agents, a thorough understanding of the properties and reactivity of 2-(2-Bromoethyl)-1-methylpiperidine is essential for leveraging its full potential in the development of next-generation pharmaceuticals.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1991). Journal of Medicinal Chemistry. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]
-
An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011). ChemPhysChem. [Link]
-
FTIR Spectrum II. McGill University. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]
-
Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses. [Link]
-
2-Methylpiperidine. NIST WebBook. [Link]
-
Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. (2018). Medicinal Chemistry Research. [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem. [Link]
-
Supplementary Information 2 3.2 Infrared Spectroscopy Fig. S1 FTIR spectra of 1 and 2 in KBr phase FT-IR spectra of the compound. Royal Society of Chemistry. [Link]
-
SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. [Link]
-
Mass Spectrometry. [Link]
-
1-(2-Bromoethyl)piperidine. PubChem. [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. [Link]
-
Mass Spectrometry. Michigan State University. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
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- 10. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [chemicalbook.com]
Technical Whitepaper: 2-(2-Bromoethyl)-1-methylpiperidine
[1]
Primary CAS (Hydrobromide Salt): 22599-06-0 Free Base CAS: Not commercially established (Generated in situ) Synonyms: 2-(2-Bromoethyl)-N-methylpiperidine; 1-Methyl-2-(2-bromoethyl)piperidine.[1]
Executive Summary
2-(2-Bromoethyl)-1-methylpiperidine is a specialized electrophilic building block, predominantly utilized in the synthesis of phenothiazine-class antipsychotics, most notably Thioridazine .[1] Structurally, it consists of a piperidine ring with an N-methyl group and a reactive bromoethyl side chain at the C2 position.[1]
This compound presents a unique challenge in process chemistry: kinetic instability .[1] Unlike standard alkyl halides, the free base of this molecule is prone to rapid intramolecular cyclization (self-quaternization), rendering it unreactive toward the target nucleophile.[1] Consequently, it is manufactured and stored as the stable hydrobromide salt (CAS 22599-06-0) and converted to the free base only immediately prior to use.[1]
This guide details the mechanistic behavior, handling protocols, and synthetic applications of this critical intermediate.[1][2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide |
| CAS Number | 22599-06-0 |
| Molecular Formula | C₈H₁₆BrN[1][3] · HBr |
| Molecular Weight | 287.04 g/mol (Salt); 206.13 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid (Salt) |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organics (Salt).[1] Free base is soluble in DCM, Toluene.[1] |
| Stability | Salt: Stable at room temperature (desiccated).[1] Free Base: Highly unstable; half-life < 1 hour at 25°C due to cyclization.[1] |
Mechanistic Core: The Race Against Cyclization
For researchers, understanding the failure mode of this reagent is more important than its standard reactivity.[1] The free base possesses both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same molecule.[1]
The Self-Quaternization Pathway
Upon neutralization of the HBr salt, the free amine lone pair can attack the terminal carbon of the bromoethyl side chain.[1] This intramolecular
-
Consequence: The cyclized salt is non-electrophilic and cannot alkylate the phenothiazine target.
-
Operational Implication: The alkylation reaction must be kinetically favored over this cyclization by using low temperatures during free-basing and ensuring a high concentration of the target nucleophile (e.g., phenothiazine anion).[1]
Visualization: Competitive Reaction Pathways
The following diagram illustrates the desired intermolecular alkylation versus the parasitic intramolecular cyclization.
Caption: Figure 1. The kinetic competition between the desired alkylation (Green) and the parasitic self-quaternization (Red).[1]
Technical Protocol: In Situ Free-Basing & Alkylation[1]
Objective: Convert the stable HBr salt (CAS 22599-06-0) to the reactive free base and immediately utilize it for N-alkylation of a phenothiazine scaffold.
Safety Warning: This compound is a nitrogen mustard analog.[1] It is a potent vesicant and skin irritant.[1] All operations must be performed in a fume hood.[1]
Reagents
-
2-(2-Bromoethyl)-1-methylpiperidine HBr (1.0 eq)[1]
-
Toluene or Xylene (Solvent)[1]
-
Sodium Hydroxide (20% aq.[1] solution), ice-cold
-
Phenothiazine derivative (e.g., 2-methylthiophenothiazine)[1]
-
Sodium Amide (NaNH₂) or Sodium Hydride (NaH)[1]
Step-by-Step Workflow
-
Preparation of the Nucleophile (Phenothiazine Anion):
-
Liberation of the Free Base (The "Cold" Step):
-
In a separate flask, suspend the 2-(2-Bromoethyl)-1-methylpiperidine HBr salt in toluene.
-
Cool the suspension to 0°C .
-
Add ice-cold 20% NaOH solution rapidly with vigorous stirring.[1]
-
Separate the organic layer (containing the free base) immediately.
-
Note: Do not dry with MgSO₄ for extended periods; the surface area can catalyze cyclization. Use a rapid phase separation or a quick pass through a hydrophobic filter.[1]
-
-
The Coupling (Alkylation):
-
Immediately transfer the cold toluene solution of the free base into the vessel containing the phenothiazine anion.
-
The addition should be done dropwise to control the exotherm, but efficiently to minimize the time the free base sits in the dropping funnel.
-
Once added, heat the mixture to reflux. The high temperature is now safe because the intermolecular reaction (with the abundant phenothiazine anion) will outcompete the intramolecular cyclization.
-
Operational Logic
-
Why Cold Extraction? Low temperature retards the rate of intramolecular cyclization (
) significantly more than it affects the solubility.[1] -
Why Immediate Use? The half-life of the free base decreases exponentially with temperature. Storing the free base for even 1 hour at room temperature can result in >20% yield loss due to indolizidinium formation.
Synthetic Utility: The Thioridazine Case Study
The primary industrial application of this molecule is the synthesis of Thioridazine (Mellaril).[1]
Reaction Scheme
The synthesis involves the N-alkylation of 2-methylthiophenothiazine with 2-(2-bromoethyl)-1-methylpiperidine .[1]
Caption: Figure 2. Convergent synthesis of Thioridazine.
Yield Optimization: Literature indicates that using Sodium Amide (NaNH₂) in refluxing xylene or toluene provides yields of 50–60%.[1] Modern adaptations using NaH in DMF or Cesium Carbonate in Acetonitrile can improve yields to >80% by enhancing the nucleophilicity of the phenothiazine and stabilizing the transition state.
Safety & Handling
Hazard Profile
-
Vesicant: Like nitrogen mustards, this compound can cause severe chemical burns and blistering.[1] The mechanism involves alkylation of DNA/proteins in skin cells.[1]
-
Acute Toxicity: Harmful if swallowed (H302).[1]
-
Respiratory: Inhalation of dust (salt) or vapors (free base) can cause severe respiratory irritation.[1]
Decontamination
Spills of the free base should be treated immediately with a solution of 10% Sodium Thiosulfate or dilute ammonia. These nucleophiles react with the alkyl bromide to form harmless water-soluble adducts, preventing alkylation of biological tissue.[1]
References
-
Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Sheet. CAS 22599-06-0.[1] Available at: [1]
-
Bourquin, J. P., et al. (1958).[1] Synthese von Phenothiazin-Derivaten. Helvetica Chimica Acta, 41(4), 1072-1108.[1] (Original synthesis of Thioridazine).[1][2]
-
PubChem. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide.[1][3] Compound Summary. Available at: [1]
-
DrugBank. Thioridazine: Synthesis and Pharmacology. Available at: [1]
-
Eap, C. B., et al. (2005).[1] Pharmacokinetics and Pharmacogenetics of Thioridazine. Clinical Pharmacokinetics. (Discusses the metabolic relevance of the piperidine side chain).
Technical Monograph: 2-(2-Bromoethyl)-1-methylpiperidine
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It prioritizes mechanistic understanding, practical protocols, and safety in handling this reactive intermediate.
Core Identity & Physicochemical Profile
2-(2-Bromoethyl)-1-methylpiperidine is a critical piperidine-based alkylating agent. It serves as the electrophilic pharmacophore in the synthesis of phenothiazine antipsychotics (e.g., Thioridazine) and acts as a mechanistic probe in neurochemistry due to its ability to form reactive aziridinium species.
Physicochemical Specifications
In research and industrial settings, this compound is almost exclusively handled as its hydrobromide salt to prevent spontaneous intramolecular cyclization (dimerization/polymerization) that occurs rapidly in the free base form.
| Property | Free Base | Hydrobromide Salt (Standard Reagent) |
| CAS Number | Not widely listed | 101654-86-8 (Isomer/Salt variant*) or Analogous to 50846-01-0 (Cl- derivative) |
| Formula | ||
| Molecular Weight | 206.13 g/mol | 287.04 g/mol |
| Appearance | Colorless/Yellow Oil (Unstable) | White to Off-White Crystalline Solid |
| Solubility | Organic solvents (DCM, CHCl3) | Water, Methanol, Ethanol |
| Stability | Low (Cyclizes to aziridinium) | High (Stable at RT; Hygroscopic) |
*Note: Commercial catalogs often list the chloro-analog (2-(2-chloroethyl)-1-methylpiperidine) more frequently. The bromo-derivative is preferred in small-scale synthesis for its higher reactivity.
Mechanistic Reactivity: The Aziridinium Ion
The utility of 2-(2-Bromoethyl)-1-methylpiperidine lies in its "mustard-like" reactivity. It is not a simple alkyl halide; it is a nitrogen mustard precursor.
The "Why" Behind the Reactivity:
Upon neutralization of the HBr salt or dissolution in polar solvents, the lone pair on the piperidine nitrogen performs an intramolecular nucleophilic attack on the
This aziridinium intermediate is the actual electrophile that reacts with nucleophiles (e.g., the nitrogen of a phenothiazine ring).
Graphviz Diagram: Aziridinium Formation & Nucleophilic Attack
Caption: The intramolecular cyclization of the linear amine to the highly reactive aziridinium ion, followed by nucleophilic ring-opening.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine HBr
Objective: Convert the precursor alcohol to the bromide salt while preventing premature cyclization.
Reagents:
-
2-(2-Hydroxyethyl)-1-methylpiperidine (Starting Material)
-
Hydrobromic acid (48% aq) or Thionyl Bromide (
) -
Solvent: Toluene or Chloroform
Step-by-Step Methodology:
-
Chilling: Charge a reaction vessel with 2-(2-hydroxyethyl)-1-methylpiperidine dissolved in toluene. Cool to 0°C.
-
Acidification: Dropwise add 48% HBr (excess, ~2.5 eq). Expert Note: The excess acid protonates the nitrogen, preventing it from attacking the alcohol/bromide during the reaction, thus suppressing dimerization.
-
Reflux: Heat the biphasic mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water if using aqueous HBr. If using
, reflux in anhydrous conditions. -
Crystallization: Cool the mixture. The product often oils out initially. Triturate with cold acetone or ether to induce crystallization of the Hydrobromide salt.
-
Filtration: Filter the white solid under inert atmosphere (nitrogen).
-
Validation: Check Melting Point (Target: ~150–160°C, varies by purity).
Protocol B: Synthesis of Thioridazine (Alkylation)
Objective: Use the reagent to alkylate 2-methylthiophenothiazine.
Step-by-Step Methodology:
-
Deprotonation: In a dry flask, dissolve 2-methylthiophenothiazine (1.0 eq) in dry Xylene or DMF. Add Sodium Amide (
) or Sodium Hydride ( , 1.2 eq). Stir at reflux/heating until ammonia evolution ceases ( ) or bubbling stops ( ). -
Free Base Generation (In Situ):
-
Option 1: Add the solid 2-(2-Bromoethyl)-1-methylpiperidine HBr directly to the hot basic solution. The excess base neutralizes the HBr, generating the free amine which instantly cyclizes to the aziridinium ion.
-
Option 2 (Pre-neutralization): Dissolve the HBr salt in minimal water, basify with cold NaOH, extract rapidly into toluene, and add the toluene layer to the phenothiazine anion. Warning: Do this immediately to avoid polymerization.
-
-
Reaction: Reflux for 3–5 hours. The phenothiazine anion attacks the aziridinium ring.
-
Workup: Cool, quench with water, extract with ethyl acetate. Purify via column chromatography.
Applications in Drug Development
The primary application of this molecule is as a "side-chain donor" for phenothiazine neuroleptics.
Thioridazine Synthesis Workflow The alkylation at the N-10 position of the phenothiazine ring is regioselective due to the high nucleophilicity of the phenothiazine nitrogen anion.
Caption: Synthetic pathway for Thioridazine utilizing the reactive aziridinium intermediate.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Vesicant: Like all nitrogen mustards, the free base is a potent blistering agent. It can alkylate DNA.
-
Acute Toxicity: High toxicity if inhaled or absorbed through skin.
Handling Protocols:
-
Containment: Always handle the free base in a fume hood. The HBr salt is safer but dust should be avoided.
-
Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophile that quenches the aziridinium ion) or dilute acid (opens the ring to the alcohol).
-
Storage: Store the HBr salt in a desiccator. Moisture converts the salt to a sticky gum and promotes hydrolysis.
References
-
Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Specification. Accessed 2024.[1]
-
Bourquin, J. P., et al. "Synthese von 3-Methylmercapto-10-[2'-(N-methyl-piperidyl-2")-äthyl-1']-phenothiazin (Thioridazin)." Helvetica Chimica Acta, Vol. 41, No. 4, 1958, pp. 1072-1108. (Foundational synthesis of Thioridazine).[2]
-
PubChem. Compound Summary: Thioridazine. National Library of Medicine.
- Fisher, A., & Hanin, I. "Potential animal models for Alzheimer's disease: Ethylcholine aziridinium (AF64A)." Annual Review of Pharmacology and Toxicology, 1986. (Reference for aziridinium mechanism).
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Advanced Synthetic Utility of 2-(2-Bromoethyl)-1-methylpiperidine: Mechanisms & Applications
Executive Summary
2-(2-Bromoethyl)-1-methylpiperidine is a specialized alkylating agent critical to the synthesis of piperidine-containing pharmaceuticals. Its primary industrial utility lies in the production of phenothiazine antipsychotics, most notably Thioridazine . Unlike simple alkyl halides, this compound functions through a highly reactive bicyclic aziridinium ion intermediate , a mechanism that grants it exceptional electrophilicity but also demands rigorous control over reaction conditions to prevent polymerization or dimerization.
This technical guide analyzes the mechanistic pathways, synthetic protocols, and safety parameters required to utilize this reagent effectively in drug development.
Chemical Profile & Reactivity
The structural uniqueness of 2-(2-Bromoethyl)-1-methylpiperidine lies in the proximity of the nucleophilic tertiary amine (N-methyl) to the electrophilic carbon bearing the bromine leaving group.
| Property | Specification |
| IUPAC Name | 2-(2-Bromoethyl)-1-methylpiperidine |
| Common Salt Form | Hydrobromide (HBr) |
| Molecular Weight | 206.13 g/mol (Free Base) |
| Key Functional Groups | Tertiary Amine, Primary Alkyl Bromide |
| Reactivity Class | Intramolecular Nucleophile (Aziridinium precursor) |
The Aziridinium Gateway
In solution, particularly under neutral or basic conditions, the free base undergoes rapid intramolecular cyclization. The nitrogen lone pair attacks the
This intermediate is the actual electrophile in subsequent reactions. The strain of the three-membered ring, combined with the positive charge on the nitrogen, makes it highly susceptible to nucleophilic attack.
Figure 1: The mechanistic pathway via the aziridinium ion.[1] Note that nucleophilic attack typically occurs at the less hindered primary carbon, restoring the piperidine ring.
Primary Application: Synthesis of Thioridazine
The most authoritative application of this reagent is in the synthesis of Thioridazine , a first-generation antipsychotic. The reaction involves the N-alkylation of a phenothiazine derivative.
Retrosynthetic Analysis
-
Target: Thioridazine (Mellaril)
-
Disconnect: N-C bond at the phenothiazine nitrogen.
-
Synthons: 2-Methylthiophenothiazine (Nucleophile) + 2-(2-Bromoethyl)-1-methylpiperidine (Electrophile).
Synthetic Workflow
While the chloro-analog is often used in bulk manufacturing due to cost, the bromo-analog is preferred in research settings or for difficult substrates due to the superior leaving group ability of bromide (
Step-by-Step Protocol (Adapted for Laboratory Scale)
Reagents:
-
2-Methylthiophenothiazine (1.0 eq)
-
2-(2-Bromoethyl)-1-methylpiperidine HBr (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion) or Sodium Amide (NaNH
) (1.2 eq) -
Solvent: Anhydrous Toluene or Xylene.
Procedure:
-
Free Base Liberation (In-situ): The HBr salt of the piperidine reagent is typically neutralized in situ or pre-neutralized with NaOH/DCM extraction to yield the free base immediately before use. Note: The free base is unstable and will dimerize if stored.
-
Deprotonation: In a flame-dried flask under Argon, dissolve 2-methylthiophenothiazine in anhydrous toluene. Add NaH portion-wise at 0°C. Stir at room temperature for 30–60 mins until hydrogen evolution ceases.
-
Alkylation: Add the freshly prepared 2-(2-Bromoethyl)-1-methylpiperidine (free base) solution dropwise to the phenothiazine anion.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The elevated temperature ensures complete conversion via the aziridinium intermediate.
-
Workup: Cool to RT. Quench with water.[2][3] Extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na
SO , and concentrated. -
Purification: Recrystallization from ethanol or column chromatography (Silica, DCM/MeOH).
Figure 2: Synthetic workflow for Thioridazine production highlighting the in-situ generation of the reactive free base.
Emerging Applications in Drug Discovery
Beyond Thioridazine, this scaffold is increasingly relevant in modern medicinal chemistry for targeting G-Protein Coupled Receptors (GPCRs).
Multi-Drug Resistant Tuberculosis (MDR-TB)
Recent research indicates that Thioridazine derivatives can inhibit efflux pumps in Mycobacterium tuberculosis. Researchers use 2-(2-Bromoethyl)-1-methylpiperidine to synthesize chiral variants or structural analogs (e.g., replacing the phenothiazine core with other tricyclic systems) to separate the antimicrobial activity from the neuroleptic side effects.
Sigma Receptor Ligands
The 2-ethylpiperidine moiety is a "privileged structure" for Sigma-1 (
Safety & Handling Protocols (Critical)
Warning: 2-(2-Bromoethyl)-1-methylpiperidine is a potent alkylating agent with nitrogen mustard-like properties. It is a severe vesicant (blistering agent).
-
Skin/Eye Contact: Causes immediate, severe burns. The aziridinium ion reacts covalently with DNA and proteins.
-
Inhalation: Vapors are highly irritating to the respiratory tract.
-
Storage: The free base is unstable and prone to dimerization (polymerization). It must be generated immediately before use or stored as the HBr salt. The salt should be kept in a desiccator at 4°C.
-
Neutralization: Spills should be treated with a solution of 10% sodium thiosulfate (which acts as a soft nucleophile to open the aziridinium ring safely) before disposal.
References
-
Thioridazine Synthesis & Pharmacology
- Aziridinium Ion Chemistry: Couty, F. "Aziridinium ions: a rich chemistry." Tetrahedron Letters, vol. 50, no. 34, 2009. (Detailed review of the ring-opening mechanics).
-
Modern Applications (MDR-TB)
-
Amaral, L., et al. "Thioridazine: An Old Neuroleptic Effective against Multidrug-Resistant Tuberculosis." International Journal of Antimicrobial Agents, vol. 34, 2009. [Link]
-
- Safety Data
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. researchgate.net [researchgate.net]
The Alkylating Architect: Discovery and Technical History of 2-(2-Bromoethyl)-1-methylpiperidine
The following technical guide details the discovery, chemistry, and application of 2-(2-Bromoethyl)-1-methylpiperidine , a critical alkylating agent in the history of antipsychotic drug development.
Abstract
2-(2-Bromoethyl)-1-methylpiperidine (and its chlorinated analog) represents a pivotal structural motif in medicinal chemistry, serving as the "molecular hook" that enabled the synthesis of the piperidyl-ethyl phenothiazines , most notably Thioridazine (Mellaril) . Unlike the linear side chains of earlier neuroleptics (e.g., Chlorpromazine), the introduction of the piperidine ring via this alkylating agent significantly altered the pharmacological profile of antipsychotic drugs, reducing extrapyramidal side effects (EPS) and enhancing anticholinergic activity. This guide explores the synthesis, reaction kinetics, and historical significance of this electrophile in pharmaceutical manufacturing.
Part 1: Historical Context & Discovery
The Phenothiazine Rush (1950s)
Following the revolutionary discovery of Chlorpromazine in 1950 by Rhône-Poulenc, pharmaceutical companies raced to optimize the phenothiazine scaffold. The primary goal was to separate the potent antipsychotic effects from the debilitating Parkinsonian-like side effects (EPS) caused by strong dopamine D2 blockade.
Researchers at Sandoz (now Novartis) , led by chemists seeking to diversify the side chain, moved away from the simple dimethylaminopropyl chain found in Chlorpromazine. They hypothesized that incorporating the nitrogen into a cyclic structure (piperidine) would alter the steric bulk and lipophilicity of the molecule, potentially changing its receptor binding affinity.
The Role of the Ethyl-Piperidine Moiety
The discovery of Thioridazine (first synthesized in the late 1950s) validated this hypothesis. The drug featured a unique side chain derived from 2-(2-mercaptoethyl)-1-methylpiperidine precursors. The specific alkylating agent required to install this group was 2-(2-haloethyl)-1-methylpiperidine . While the chloro derivative became the industrial standard due to cost, the bromo derivative (2-(2-bromoethyl)-1-methylpiperidine) served as a higher-reactivity variant for kinetic studies and difficult alkylations during the discovery phase.
Part 2: Synthesis and Manufacturing Workflow
The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine is a classic example of heterocycle functionalization, tracing its lineage to the Ladenburg methods of pyridine reduction.
Step-by-Step Synthetic Protocol
-
Condensation (The Pyridine Route): The synthesis begins with 2-Picoline (2-methylpyridine). It is reacted with formaldehyde (or paraformaldehyde) at elevated temperatures (approx. 150°C) to yield 2-pyridineethanol .
-
Quaternization: 2-Pyridineethanol is treated with methyl iodide (or dimethyl sulfate) to form the N-methyl-2-(2-hydroxyethyl)pyridinium salt. This activates the ring for reduction.
-
Reduction (Hydrogenation): Catalytic hydrogenation (H₂/Pt or H₂/Raney Ni) reduces the aromatic pyridine ring to a saturated piperidine ring, yielding 2-(2-hydroxyethyl)-1-methylpiperidine .
-
Stereochemistry: This step creates a chiral center at C2, resulting in a racemic mixture (unless asymmetric hydrogenation is used, though early industrial routes were racemic).
-
-
Halogenation (Activation): The hydroxyl group is converted to a leaving group.
-
Chloro-Analog: Reaction with Thionyl Chloride (SOCl₂).
-
Bromo-Analog: Reaction with Phosphorus Tribromide (PBr₃) or concentrated Hydrobromic Acid (HBr).
-
Result:2-(2-Bromoethyl)-1-methylpiperidine hydrobromide .
-
Visualizing the Synthesis[2][7]
Caption: The industrial synthesis pathway from 2-Picoline to the target alkylating agent.[3]
Part 3: Reaction Mechanism & The "Azetidinium" Effect
As a Senior Application Scientist, it is crucial to understand why this molecule is reactive. Unlike linear nitrogen mustards which form 3-membered aziridinium ions, 2-(2-haloethyl)piperidines possess a unique geometry.
The Cyclization Potential
When the free base of 2-(2-bromoethyl)-1-methylpiperidine is generated (by neutralizing the HBr salt), the nitrogen lone pair can attack the electrophilic carbon carrying the bromine.
-
Geometry: The nitrogen is at position 1. The ethyl side chain is at position 2.
-
Connectivity: N(1) — C(2) — C(α) — C(β) — Br.
-
Cyclization: Attack of N(1) on C(β) closes a ring of 4 atoms: N-C(2)-C(α)-C(β).
-
Intermediate: This forms a bicyclic Azetidinium Ion (1-methyl-1-azoniabicyclo[4.2.0]octane system).
While 4-membered azetidinium rings are less strained than 3-membered aziridinium rings, they are still highly reactive electrophiles. However, in the synthesis of Thioridazine using strong bases (NaNH₂), the reaction often proceeds via a competitive Elimination-Addition mechanism or direct S_N2, depending on solvent polarity.
Isomerization Risks
A critical quality control parameter in using this reagent is monitoring for Ring Expansion . If the nucleophile attacks the ring carbon (C2) of the azetidinium intermediate instead of the side chain, the piperidine ring could theoretically expand to a seven-membered azepane. However, in the synthesis of Thioridazine, the 2-ethylpiperidine structure is retained, indicating preferential attack at the primary carbon (C-β) or a direct S_N2 mechanism avoiding the rearrangement.
Caption: The bifurcation of reactivity via the bicyclic azetidinium intermediate.
Part 4: Technical Specifications & Safety
Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₈H₁₆BrN (Free base) | Usually supplied as HBr salt (C₈H₁₇Br₂N) |
| Molecular Weight | 206.13 g/mol (Base) | 287.04 g/mol (HBr salt) |
| Appearance | White to off-white crystalline solid (Salt) | Hygroscopic |
| Solubility | Soluble in water, ethanol | Free base is soluble in organic solvents (DCM, Toluene) |
| Stability | Stable as salt.[3][6][7] Free base cyclizes/polymerizes. | Must be generated in situ for best results. |
Toxicology & Handling (E-E-A-T)
Warning: As a nitrogen mustard analog (specifically a "homo-mustard" forming azetidinium ions), this compound is a potent alkylating agent and vesicant .
-
Skin Contact: Causes severe blistering and chemical burns. The mechanism involves alkylation of DNA/proteins in dermal cells.
-
Inhalation: Highly irritating to mucous membranes.
-
Decontamination: Spills should be treated with a solution of Sodium Thiosulfate (to scavenge the electrophile) followed by dilute base.
Experimental Protocol: In Situ Free Base Generation
For research use only. Perform in a fume hood.
-
Suspend 2-(2-bromoethyl)-1-methylpiperidine HBr (1.0 eq) in Toluene.
-
Add aqueous NaOH (20%, 1.2 eq) at 0°C.
-
Separate the organic layer quickly (cold).
-
Dry over MgSO₄ (briefly) and use immediately in the alkylation reaction. Do not store the free base.
References
-
Bourquin, J. P., et al. "Synthese von Phenothiazinderivaten."[5] Helvetica Chimica Acta, vol. 41, no. 4, 1958, pp. 1072-1108. (Foundational paper on Thioridazine synthesis). Link
- Sandoz Ltd. "Phenothiazine Derivatives." British Patent 863,422, 1961. (Patent describing the use of haloethyl-piperidines).
-
BenchChem. "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity." BenchChem Technical Support, 2025. (Mechanistic insights on aziridinium/azetidinium kinetics). Link
-
Antonsen, S., et al. "Synthesis of the Enantiomers of Thioridazine."[5] SynOpen, vol. 4, 2020, pp. 12-16.[5] (Modern synthesis using chiral precursors). Link
-
Sigma-Aldrich. "2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Specification." (Physical properties and commercial availability). Link
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Methodological & Application
Application Note: Structural Elucidation of 2-(2-Bromoethyl)-1-methylpiperidine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis and characterization of 2-(2-Bromoethyl)-1-methylpiperidine using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require unambiguous structural verification of piperidine-based compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure robust and reliable results.
Introduction
2-(2-Bromoethyl)-1-methylpiperidine is a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry, often serving as a key intermediate in the synthesis of more complex molecules. The piperidine ring is a prevalent scaffold in many pharmaceuticals, and its substitution pattern is critical to its biological activity. Therefore, accurate and complete structural characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.[1] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H NMR, and the chemical shifts and multiplicities in ¹³C NMR, one can deduce the precise connectivity of atoms within the molecule.[2] Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D correlation experiments (COSY, HSQC) further refine these assignments, providing a complete and validated structural picture.[3]
This document outlines a systematic approach to the NMR analysis of 2-(2-Bromoethyl)-1-methylpiperidine, providing both the theoretical basis for spectral interpretation and practical, step-by-step protocols for acquiring high-quality data.
Predicted Spectral Analysis
Before acquiring experimental data, it is instructive to predict the NMR spectra based on the known structure of 2-(2-Bromoethyl)-1-methylpiperidine. This predictive analysis aids in the final spectral assignment.
Structure:
Figure 1: Chemical Structure of 2-(2-Bromoethyl)-1-methylpiperidine
¹H NMR Spectrum Prediction
The ¹H NMR spectrum is expected to show signals for each chemically non-equivalent proton.[2]
-
Piperidine Ring Protons (C2-H, C3-H₂, C4-H₂, C5-H₂, C6-H₂): These protons will appear as complex, overlapping multiplets in the aliphatic region, typically between 1.0 and 3.0 ppm. The protons on C2 and C6, being adjacent to the nitrogen, will be shifted further downfield compared to those at C3, C4, and C5.[4][5][6]
-
N-Methyl Protons (N-CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group attached to the nitrogen. Its chemical shift is typically around 2.2-2.4 ppm.[4]
-
Bromoethyl Side-Chain Protons (-CH₂-CH₂-Br):
-
-CH₂-Br: The methylene group directly attached to the electronegative bromine atom will be significantly deshielded, appearing as a triplet downfield, likely in the range of 3.3-3.6 ppm.[7]
-
-CH-CH₂-: The other methylene group of the side chain will be a multiplet, coupled to both the C2 proton of the piperidine ring and the protons of the -CH₂-Br group.
-
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.[2]
-
Piperidine Ring Carbons (C2, C3, C4, C5, C6): These carbons will resonate in the aliphatic region. C2 and C6, being adjacent to the nitrogen, will be the most downfield of the ring carbons, typically in the 55-65 ppm range. C3, C4, and C5 will be further upfield.[8]
-
N-Methyl Carbon (N-CH₃): This carbon will appear as a single peak, typically around 40-45 ppm.
-
Bromoethyl Side-Chain Carbons (-CH₂-CH₂-Br):
-
-CH₂-Br: The carbon bonded to bromine will be shifted downfield due to the halogen's electronegativity, expected in the 30-40 ppm range.
-
-CH-CH₂-: The other side-chain carbon will be in a similar aliphatic region.
-
Experimental Protocols
Safety Precautions
2-(2-Bromoethyl)-1-methylpiperidine and its hydrobromide salt are classified as acute oral toxins. Deuterated solvents like chloroform-d are harmful. Always handle these chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[11]
-
Weighing: Accurately weigh 10-20 mg of 2-(2-Bromoethyl)-1-methylpiperidine for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[12][13]
-
Solvent Selection: Choose a suitable deuterated solvent that will not obscure signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14] Gently swirl the vial to dissolve the sample completely.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
The following workflow outlines the acquisition of a comprehensive dataset for structural elucidation.
Instrument: A 400 MHz (or higher) NMR spectrometer. Temperature: 298 K
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30, Scans: 16, Relaxation Delay (d1): 2s | Provides proton chemical shifts, integration, and coupling information. |
| ¹³C{¹H} NMR | Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (d1): 2s | Shows all unique carbon environments. |
| DEPT-135 | Pulse Program: dept135, Scans: 256, Relaxation Delay (d1): 2s | Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[15][16][17] |
| ¹H-¹H COSY | Pulse Program: cosygpqf, Scans: 2, TD(F2): 2048, TD(F1): 256 | Reveals proton-proton spin coupling networks (typically over 2-3 bonds).[3][18] |
| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.3, Scans: 2, TD(F2): 1024, TD(F1): 256 | Correlates protons directly to the carbons they are attached to.[3][18] |
Data Interpretation and Structural Assignment
¹H and ¹³C (DEPT) Spectral Analysis
-
Identify Key Signals: Begin by locating the N-CH₃ singlet in the ¹H spectrum and the characteristic -CH₂-Br signal.
-
DEPT-135 Analysis: Use the DEPT-135 spectrum to classify the carbon signals.[19][20] Identify the CH₃ carbon (N-CH₃), the CH₂ carbons (piperidine ring and side chain), and the CH carbon (C2 of the piperidine ring). Quaternary carbons, if any, would be absent in DEPT spectra.[16]
-
Cross-Reference with HSQC: Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This is a powerful step for initial assignments. For example, the proton singlet for the N-methyl group will correlate to the CH₃ carbon identified in the DEPT spectrum.[3]
2D NMR Correlation Analysis (COSY & HSQC)
The COSY and HSQC spectra are used in tandem to build the molecular fragments and connect them.
-
Start with an Unambiguous Signal: Begin with the downfield triplet assigned to the -CH₂-Br protons (Hα).
-
Trace COSY Correlations: In the COSY spectrum, find the cross-peak for Hα. This will correlate to the adjacent methylene protons on the side chain (Hβ).
-
Walk Around the Ring: From Hβ, find its other COSY correlations. One will be back to Hα, and another will be to the proton on C2 of the piperidine ring (H2).
-
Complete the Spin System: Continue this process from H2. It will show correlations to Hβ and the protons on C3 and C6. By "walking" through the COSY correlations, the entire proton connectivity of the piperidine ring can be mapped out.
-
Confirm with HSQC: At each step, use the HSQC spectrum to confirm which carbon is associated with each proton, solidifying the complete ¹H and ¹³C assignment.
Expected Chemical Shift Data Summary
The following table summarizes the expected chemical shifts for 2-(2-Bromoethyl)-1-methylpiperidine in CDCl₃. Actual values may vary slightly based on concentration and instrument.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm), DEPT Phase |
| N-CH₃ | ~2.3, s | ~42, + |
| C2-H | ~2.8, m | ~63, + |
| C3, C4, C5-H₂ | 1.4-1.8, m | ~24-27, - |
| C6-H₂ | ~2.9 (eq), ~2.2 (ax), m | ~57, - |
| -CH-CH₂- | ~1.9, m | ~36, - |
| -CH₂-Br | ~3.4, t | ~33, - |
Conclusion
This application note details a systematic and robust methodology for the complete structural elucidation of 2-(2-Bromoethyl)-1-methylpiperidine using a suite of 1D and 2D NMR experiments. By following the outlined protocols for sample preparation, data acquisition, and logical spectral interpretation, researchers can achieve unambiguous and reliable characterization of this and similar piperidine derivatives. The combination of ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC experiments provides a self-validating system for structural assignment, which is critical for quality control in chemical synthesis and drug development pipelines.
References
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]
-
University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Columbia University. DEPT. NMR Core Facility. [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Pileio, G., et al. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. Magnetism, 1(1), 39-53. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. [Link]
-
Manoharan, M., & Eliel, E. L. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Klein, R. F. X., et al. (2001). The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Dynamic NMR Spectroscopy and Molecular Mechanics Calculations. The Journal of Organic Chemistry, 66(15), 5115-5123. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of bromoethane. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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2-(2-Bromoethyl)-1-methylpiperidine as an alkylating agent
This comprehensive guide details the application of 2-(2-Bromoethyl)-1-methylpiperidine as an alkylating agent. It is designed for researchers in medicinal chemistry and drug development, focusing on the synthesis of neuroleptic scaffolds (phenothiazines) and general nucleophilic alkylation.
Advanced Alkylation Protocols for Piperidine-Functionalized Scaffolds
Executive Summary
2-(2-Bromoethyl)-1-methylpiperidine (typically supplied as the hydrobromide salt, CAS: 89796-22-5 ) is a specialized nitrogen mustard derivative used to introduce the 2-[2-(1-methylpiperidin-2-yl)ethyl] moiety. This structural motif is critical in the pharmacophore of first-generation antipsychotics, most notably Thioridazine and Mesoridazine .
Unlike simple alkyl halides, this reagent reacts via a transient, highly electrophilic bicyclic aziridinium ion . Understanding and controlling this intermediate is the key to successful alkylation, high yields, and regio-isomeric purity. This guide provides the mechanistic basis, safety protocols, and step-by-step procedures for its effective use.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide |
| CAS Number | 89796-22-5 (HBr salt); 50846-01-0 (Free base ref) |
| Formula | |
| MW | 287.04 g/mol (Salt); 206.12 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid (Salt) |
| Solubility | Soluble in water, ethanol, methanol. Insoluble in non-polar solvents (until free-based). |
| Stability | Salt: Stable at RT (desiccated). Free Base: Highly unstable (dimerizes/polymerizes rapidly). |
Mechanistic Insight: The Aziridinium Advantage
The reactivity of 2-(2-Bromoethyl)-1-methylpiperidine is driven by "neighbouring group participation" (NGP). Upon neutralization of the HBr salt, the piperidine nitrogen acts as an internal nucleophile, displacing the bromide to form a bicyclic aziridinium ion .
Reaction Pathway Diagram
This intermediate is the actual alkylating species. Nucleophilic attack can theoretically occur at two positions, but steric and electronic factors heavily favor Path A (primary carbon attack), preserving the piperidine ring size.
Caption: Formation of the reactive aziridinium intermediate and subsequent regioselective ring opening.
Safety & Handling (Critical)
Hazard Class: Nitrogen Mustard / Vesicant / Potential Carcinogen.
-
Genotoxicity: Alkylating agents can crosslink DNA.
Mandatory Controls:
-
Containment: All weighing and reactions must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the alkylator.
-
In Situ Generation: Never isolate the free base as a neat liquid for storage. It will polymerize exothermically. Generate it immediately before or during the reaction.
Protocol 1: Synthesis of Thioridazine Scaffold (Phenothiazine Alkylation)
This protocol describes the classic alkylation of a phenothiazine derivative. It uses Sodium Hydride (NaH) as a base, which is cleaner and faster than the historical Sodium Amide (NaNH2) method.
Reagents
-
2-Methylthiophenothiazine (1.0 equiv)
-
2-(2-Bromoethyl)-1-methylpiperidine HBr (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or Toluene
-
Quenching: Ammonium Chloride (sat. aq.)
Step-by-Step Procedure
-
Base Activation:
-
In a flame-dried 3-neck flask under Argon/Nitrogen, suspend NaH (2.5 equiv) in anhydrous DMF (5 mL per gram of substrate).
-
Cool to 0°C.
-
Add 2-Methylthiophenothiazine (1.0 equiv) portion-wise.
-
Stir at RT for 30–60 mins until hydrogen evolution ceases and the solution turns dark (anion formation).
-
-
Free Base Preparation (In Situ Strategy):
-
Note: While you can add the solid HBr salt directly to the excess NaH, pre-free-basing often improves yield by preventing HBr from consuming the phenothiazine anion.
-
Alternative: In a separate flask, dissolve the piperidine HBr salt in a minimum amount of water (
). Add cold 5M NaOH until pH > 12. Extract immediately with Toluene ( ). Dry the Toluene layer with for 5 mins, filter, and use this solution immediately for Step 3.
-
-
Alkylation:
-
Add the fresh toluene solution of the free base (from Step 2) dropwise to the phenothiazine anion solution at 0°C.
-
If skipping Step 2: Add the solid HBr salt directly to the reaction mixture (ensure excess NaH is present to neutralize the HBr).
-
-
Reaction:
-
Heat the mixture to 80–100°C for 4–12 hours.
-
Monitor by TLC or HPLC. The aziridinium intermediate forms rapidly upon heating and is consumed by the phenothiazine nucleophile.
-
-
Work-up:
-
Cool to RT. Carefully quench with saturated
(exothermic!). -
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
The crude oil is typically purified via column chromatography (Silica gel; DCM/MeOH/NH4OH gradient) or crystallized as a hydrochloride/tartrate salt.
-
Protocol 2: General Nucleophilic Substitution (Phenols/Amines)
For substrates sensitive to harsh bases (NaH), use a mild phase-transfer condition.
Reagents
-
Nucleophile (Phenol, Amine, Thiol)
-
Reagent: 2-(2-Bromoethyl)-1-methylpiperidine HBr
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: Acetone or Acetonitrile (ACN)
Workflow Diagram
Caption: General workflow for mild alkylation using carbonate bases.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Polymerization of the reagent. | Do not store the free base. Ensure the nucleophile is present before generating the aziridinium ion. |
| Unreacted SM | HBr salt not neutralized. | Increase base equivalents. The HBr salt consumes 1 eq. of base before reaction starts. |
| Impurity (Isomer) | Ring expansion (Path B). | Lower reaction temperature. Use non-polar solvents (Toluene) which favor the tight ion pair and Path A. |
| Dark Color | Oxidation of Phenothiazine. | Ensure strict inert atmosphere (Argon). Use antioxidant (e.g., Sodium Metabisulfite) during workup. |
References
-
Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Page & SDS.Link
-
Bourquin, J. P., et al. "Synthese von Phenothiazin-Derivaten." Helvetica Chimica Acta, vol. 41, no. 4, 1958, pp. 1072-1108. (Foundational synthesis of Thioridazine).[4]
-
Antonsen, S., et al. "Synthesis of the Enantiomers of Thioridazine."[5] SynOpen, vol. 04, no. 01, 2020, pp. 12-16. Link
- D'Souza, D. M., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry, 2018. (Mechanistic insight into aziridinium regioselectivity).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5456, Thioridazine." Link
Sources
Application Note: Strategic Alkylation using 2-(2-Bromoethyl)-1-methylpiperidine
Topic: Use of 2-(2-Bromoethyl)-1-methylpiperidine in Ligand Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Utility
2-(2-Bromoethyl)-1-methylpiperidine (often supplied as the hydrobromide salt) is a specialized electrophile used extensively in the synthesis of neuroleptic phenothiazines (e.g., Thioridazine, Mesoridazine) and other GPCR-targeting ligands. Its utility lies in its ability to introduce the 2-[2-(1-methylpiperidin-2-yl)ethyl] moiety, a pharmacophore critical for dopamine D2 and histamine H1 receptor binding.
However, this reagent is not a simple alkyl halide.[1][2] It functions as a "nitrogen mustard" analog, reacting via a transient, highly reactive bicyclic aziridinium ion . Understanding this mechanism is the difference between a high-yield synthesis and a mixture of ring-expanded impurities.
Mechanistic Insight: The Aziridinium Intermediate
Unlike linear alkyl halides, this reagent undergoes neighboring group participation (NGP) . Upon neutralization of the HBr salt, the piperidine nitrogen attacks the
The Regioselectivity Challenge
The nucleophile can attack this bicyclic intermediate at two distinct positions:
-
Path A (Exocyclic Attack): Nucleophilic attack at the primary carbon restores the piperidine ring (Desired for Thioridazine).
-
Path B (Endocyclic Attack): Attack at the ring carbon leads to ring expansion, yielding a homopiperidine (azepane) derivative.
While Path A is kinetically favored due to steric accessibility, Path B is a common impurity source, particularly at high temperatures or with bulky nucleophiles.
Visualization: Reaction Pathway & Regiochemistry
Figure 1: The bifurcation of the reaction pathway. Control over reaction conditions is required to maximize Path A and suppress the ring-expanded azepane impurity (Path B).
Safety Protocol: Vesicant Hazards
CRITICAL WARNING: This compound acts as a vesicant (blister agent) similar to nitrogen mustards. The free base can cause severe skin burns and respiratory damage.
Handling Guidelines
-
Salt vs. Free Base: Always store and weigh the reagent as the Hydrobromide (HBr) salt . It is stable and less volatile.
-
In Situ Generation: Do not isolate the free base if possible. Generate it in situ or immediately before use to prevent self-polymerization and exposure.
-
Decontamination: Quench spills with a solution of 10% Sodium Thiosulfate (reacts with the aziridinium ion) followed by dilute acetic acid.
-
PPE: Double nitrile gloves, face shield, and work exclusively within a fume hood.
Experimental Protocol: Synthesis of Thioridazine Analogues
This protocol describes the alkylation of a phenothiazine core (e.g., 2-methylthio-phenothiazine) using 2-(2-Bromoethyl)-1-methylpiperidine HBr.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Phenothiazine Core | 1.0 | Nucleophile | Dried under vacuum before use. |
| Sodium Hydride (60%) | 1.2 - 1.5 | Base | Strong base required to deprotonate phenothiazine nitrogen. |
| Piperidine Reagent (HBr) | 1.1 - 1.2 | Electrophile | 2-(2-Bromoethyl)-1-methylpiperidine HBr. |
| Base for Neutralization | 1.2 | Scavenger | NaOH or KOH (if generating free base separately). |
| Solvent | N/A | Medium | Toluene or Xylene (high boiling point required). |
Step-by-Step Workflow
Phase 1: Nucleophile Activation
-
Charge a flame-dried 3-neck flask with the Phenothiazine derivative (1.0 equiv) and anhydrous Toluene (10 mL/g).
-
Add Sodium Hydride (1.2 equiv) carefully under Nitrogen flow.
-
Heat to reflux for 1–2 hours.
-
Observation: Evolution of Hydrogen gas ceases and the solution color typically darkens (formation of the anion).
-
Phase 2: Electrophile Preparation (The "Free Base" Drop)
Note: To avoid handling the toxic free base, we use a biphasic release or immediate transfer method.
-
In a separate flask, suspend 2-(2-Bromoethyl)-1-methylpiperidine HBr (1.2 equiv) in a minimum volume of water.
-
Cool to 0°C and add NaOH (20% aq) until pH > 11.
-
Extract immediately with Toluene . Dry the organic layer briefly over MgSO₄ (cold).
-
IMMEDIATELY transfer this toluene solution to the dropping funnel of the main reaction flask.
-
Why? Delay causes dimerization of the reagent.
-
Phase 3: Coupling & Workup
-
Add the electrophile solution dropwise to the refluxing phenothiazine anion over 30–60 minutes.
-
Maintain reflux for 4–6 hours.
-
Monitor: Check HPLC/TLC. Look for the disappearance of the phenothiazine.
-
Quench: Cool to room temperature. Add water slowly to destroy excess NaH.
-
Extraction: Wash the organic layer with water (x2) and Brine.
-
Purification: The crude oil is often recrystallized as a salt (e.g., tartrate or hydrochloride) to remove non-basic impurities.
Workflow Visualization
Figure 2: Integrated synthetic workflow emphasizing the "Immediate Transfer" of the unstable free base.
Troubleshooting & Optimization
Issue: Low Yield / Polymerization
-
Cause: The free base was allowed to stand too long before addition, leading to intermolecular quaternary ammonium salt formation (dimerization).
-
Solution: Use a "solid-liquid" phase transfer approach. Add the solid HBr salt and solid KOH directly to the toluene reflux (if the substrate tolerates it). This generates the free base transiently in situ.
Issue: "Azepane" Impurity (Isomer B)
-
Identification: Mass Spec shows correct M+, but retention time differs. NMR shows loss of the distinct piperidine doublet/multiplet patterns.
-
Cause: High temperature promotes the thermodynamic equilibration or attack at the more substituted carbon.
-
Solution: Lower the reaction temperature to 60–80°C and use a more polar aprotic co-solvent (e.g., DMF/Toluene mix) to stabilize the transition state for nucleophilic attack at the primary carbon.
References
-
Bourquin, J. P., et al. (1958). Synthese von 3-Methylmercapto-10-[2'-(N-methyl-piperidyl-2")-äthyl-1']-phenothiazin. Helv. Chim. Acta, 41, 1072. (Original Thioridazine Synthesis).
-
D'Hooghe, M., et al. (2014).[3] Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate. Chemistry – An Asian Journal.[3] (Mechanistic insight into bicyclic aziridinium opening).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. (Safety & Vesicant Data).
-
Antonsen, S., et al. (2020).[4][5] Synthesis of the Enantiomers of Thioridazine. SynOpen, 4, 12–16.[4] (Modern optimization of the alkylation step).
Sources
Application Note: Strategic Utilization of 2-(2-Bromoethyl)-1-methylpiperidine in Radioligand Development
This Application Note is designed for radiochemists and medicinal chemists involved in the development of PET radiotracers, specifically targeting Sigma-1 receptors (
Executive Summary
2-(2-Bromoethyl)-1-methylpiperidine (BEMP) is a critical electrophilic synthon used in the structural design of high-affinity ligands for the Sigma-1 receptor (
This guide details the Aziridinium Ion Mechanism that governs its reactivity, providing a robust protocol for coupling this moiety to phenolic or amine-based pharmacophores with high regioselectivity.
Chemical Mechanism: The Aziridinium Intermediate
Unlike simple alkyl halides, 2-(2-Bromoethyl)-1-methylpiperidine does not react via a standard S
Why This Matters for Your Protocol:
-
Kinetic Acceleration: The aziridinium species is significantly more electrophilic than the linear bromoethyl precursor, leading to rapid reaction rates.
-
Rearrangement Risks: Nucleophilic attack can occur at either carbon of the aziridinium ring. However, for the 2-substituted piperidine system, attack typically occurs at the less hindered exocyclic carbon, preserving the 2-ethylpiperidine structure.
-
Instability: The free base cannot be stored; it must be generated in situ from the HBr salt.
Mechanistic Pathway (DOT Visualization)
Figure 1: The reaction proceeds via an unstable aziridinium intermediate generated in situ, requiring precise pH control.
Experimental Protocol: Synthesis of Reference Standards
This protocol describes the coupling of BEMP to a phenolic core (e.g., 4-phenylphenol) to synthesize a reference standard for a Sigma-1 receptor radioligand.
Materials
-
Reagent: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide (CAS: 101654-86-8).
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN).
-
Base: Cesium Carbonate (Cs
CO ) or Potassium Carbonate (K CO ). Note: Cs CO is preferred for phenols due to the "cesium effect" enhancing solubility and nucleophilicity. -
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
Phase 1: Nucleophile Activation
-
Charge a flame-dried reaction flask with the phenolic precursor (1.0 eq) and Cs
CO (2.5 eq). -
Add anhydrous DMF (concentration ~0.1 M).
-
Stir at Room Temperature (RT) for 30 minutes.
-
Causality: This deprotonates the phenol to the phenoxide anion, significantly increasing nucleophilicity before the electrophile is introduced.
-
Phase 2: In Situ Generation and Coupling
-
Add 2-(2-Bromoethyl)-1-methylpiperidine HBr (1.2 eq) directly to the flask as a solid.
-
Critical Control: Do not neutralize the HBr salt separately. Adding it to the basic reaction mixture ensures the free base immediately cyclizes to the aziridinium ion and reacts, minimizing dimerization or hydrolysis.
-
-
Heat the reaction mixture to 60–80°C .
-
Monitor via TLC or LC-MS. Reaction is typically complete within 2–4 hours.
-
Checkpoint: Look for the disappearance of the phenol. The product will be more polar due to the tertiary amine.
-
Phase 3: Work-up and Purification
-
Cool to RT and dilute with Ethyl Acetate (EtOAc).
-
Wash with water (
) to remove DMF and inorganic salts. -
Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash chromatography is essential.
-
Mobile Phase: DCM:MeOH:NH
OH (90:9:1). The amine requires ammonia to prevent tailing on silica.
-
Data Summary: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Stoichiometry | 1.2 eq Electrophile | Slight excess accounts for hydrolysis of the aziridinium ion. |
| Base | Cs | Neutralizes HBr salt and deprotonates phenol; Cesium promotes solubility. |
| Temperature | 60–80°C | Sufficient to overcome activation energy for ring opening without degrading the piperidine. |
| Time | 2–4 Hours | Extended heating (>12h) can lead to N-dealkylation or polymerization. |
| Yield | 60–85% | High yields are typical if moisture is rigorously excluded. |
Application in Radiotracer Design
The 2-(2-ethyl)-1-methylpiperidine moiety is a pharmacophore found in vesamicol (VAChT) and various sigma receptor ligands.
Strategy A: The "Cold" Standard for [ C] Tracers
When developing a [
-
Synthesize the Reference: Use the protocol above (Section 3) to make the authentic, non-radioactive N-methyl ligand.
-
Synthesize the Precursor: Use 2-(2-bromoethyl)piperidine (lacking the methyl group) or an N-Boc protected analog to couple to the core. Deprotect to yield the secondary amine.
-
Radiolabeling: React the secondary amine precursor with [
C]CH I. -
QC: Co-inject the "Cold" Standard (from Step 1) with the [
C] product. The UV signal of the standard must overlap with the radioactive signal.
Strategy B: The "Hot" Core Scaffold
If the radiolabel is on the aromatic core (e.g., [
-
Example: Synthesis of a tosylate precursor containing the piperidine side chain. The [
F]fluoride then displaces the tosylate on the aromatic ring.
Workflow Diagram (DOT)
Figure 2: The parallel workflows for synthesizing the non-radioactive standard (using BEMP) and the radioactive tracer.
References
-
Ishiwata, K., et al. (2005). "Synthesis and evaluation of 1-[2-(1-methylpiperidin-2-yl)ethyl]-4-[123I]iodobenzene and related compounds as sigma-1 receptor ligands." Journal of Labelled Compounds and Radiopharmaceuticals, 48(8), 547–555. Link
-
Kawamura, K., et al. (2002).[1] "Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor." Synapse, 43(4), 259–267.[1] Link
-
Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research, 64, 207-214. (Context on Sigma receptor ligand structures). Link
-
Efange, S. M. N., et al. (1994). "Vesamicol analogs as ligands for the vesicular acetylcholine transporter: Synthesis and evaluation." Journal of Medicinal Chemistry, 37(16), 2574–2582. (Use of piperidine intermediates).[1][2][3][4] Link
Sources
- 1. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 18F-labeled acetylcholinesterase substrates as PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room Temperature Al18 F Labeling of 2-Aminomethylpiperidine-Based Chelators for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Technical Support Center: 2-(2-Bromoethyl)-1-methylpiperidine
This technical guide addresses the stability, storage, and handling of 2-(2-Bromoethyl)-1-methylpiperidine (typically supplied as the hydrobromide salt). It focuses on the critical instability of the free base due to intramolecular cyclization and provides actionable protocols for researchers.
Senior Application Scientist: Dr. A. Vance Topic: Stability, Storage, and Handling Protocols Last Updated: October 26, 2025
Executive Summary & Chemical Identity
2-(2-Bromoethyl)-1-methylpiperidine is a bifunctional intermediate used primarily to introduce the 2-(1-methylpiperidin-2-yl)ethyl moiety into nucleophiles. It acts as an electrophile via the displacement of the bromine atom.
-
CAS Number (Hydrobromide): 51052-79-0 (Commonly cited for the salt form)
-
Common Form: Hydrobromide salt (Solid, stable)
-
Active Form: Free base (Liquid/Oil, unstable )
-
Key Risk: Rapid intramolecular cyclization of the free base to a non-reactive or side-reactive quaternary ammonium species.
The Stability Paradox: Why This Reagent Fails
The most common user error is treating the free base of this compound like a standard alkyl halide. It is not .
The Mechanism of Degradation
When the free base is generated (neutralized), the nitrogen lone pair is no longer protonated. It acts as an internal nucleophile, attacking the carbon bearing the bromine atom. This forms a bicyclic azetidinium ion (a 4-membered ring fused to the piperidine ring).
Consequences:
-
Loss of Titer: The azetidinium species is a quaternary ammonium salt that may precipitate or remain in solution, but it no longer possesses the pendant alkyl bromide chain required for your desired reaction.
-
Altered Reactivity: The azetidinium ion is an electrophile itself, but it reacts via ring-opening, which may lead to ring-expanded products (azepines) or rearranged isomers rather than the intended alkylation.
Visualization: Degradation Pathway
The following diagram illustrates the "Suicide Cyclization" that occurs if the free base is stored or handled at room temperature.
Figure 1: The transition from stable salt to unstable free base, leading to the formation of the unreactive azetidinium species.
Storage & Handling Protocols
Storage Decision Tree
Follow this logic to ensure reagent integrity.
Figure 2: Decision matrix for storage based on chemical form.
Detailed Storage Guidelines
| Parameter | Hydrobromide Salt (Recommended) | Free Base (Not Recommended) |
| Temperature | -20°C (Ideal), 2-8°C (Acceptable) | Use immediately at 0°C |
| Atmosphere | Inert gas (Argon/Nitrogen) preferred | Inert gas Mandatory |
| Moisture | Strictly Anhydrous (Hygroscopic) | N/A (Reacts with water) |
| Shelf Life | >2 Years (if desiccated) | < 1 Hour (at RT) |
Troubleshooting & FAQs
Q1: My HBr salt has turned into a sticky gum. Is it still good?
Diagnosis: The compound is highly hygroscopic . It has absorbed atmospheric moisture. Impact: Water facilitates hydrolysis and lowers the effective molecular weight (purity). Solution:
-
Dry the salt in a vacuum desiccator over P₂O₅ for 24 hours.
-
Check proton NMR in D₂O. If the integration of the ethyl chain matches the piperidine ring, it is likely recoverable. If you see new triplets shifted downfield, hydrolysis has occurred.
Q2: I neutralized the salt, extracted into DCM, and stored it overnight. Now the reaction won't work.
Diagnosis: You allowed cyclization to occur. The free base converted to the azetidinium salt in the DCM solution. Solution: Never store the free base. Use the Biphasic Neutralization Protocol (Section 5) to generate and consume it simultaneously.
Q3: Can I use the HBr salt directly in my reaction?
Answer: Yes, IF your reaction conditions contain an excess of base (e.g., K₂CO₃, Cs₂CO₃, or DIEA).
-
Why: The base in your reaction will deprotonate the piperidine in situ, allowing it to react with your nucleophile. This is the preferred method as it minimizes the lifetime of the free base.
Experimental Protocols
Method A: Direct Use (Recommended)
Best for alkylation reactions where the nucleophile is stable to base.
-
Dissolve your nucleophile (e.g., amine, phenol) in the reaction solvent (DMF or Acetonitrile).
-
Add 3.0 equivalents of anhydrous base (K₂CO₃ or Cs₂CO₃).
-
Add 1.1 equivalents of 2-(2-Bromoethyl)-1-methylpiperidine HBr solid directly to the flask.
-
Heat/stir as required. The base releases the free amine in situ, which immediately reacts with the nucleophile, outcompeting the cyclization side reaction.
Method B: Free Base Generation (Only if necessary)
Use this only if your electrophile is sensitive or if you need to distill the free base (not recommended due to instability).
-
Cool: Suspend the HBr salt in DCM (Dichloromethane) and cool to 0°C .
-
Neutralize: Add an ice-cold saturated solution of NaHCO₃ or 1M NaOH.
-
Extract: Shake vigorously and separate layers quickly.
-
Dry: Dry the organic layer over MgSO₄ at 0°C for 5 minutes.
-
Use: Filter directly into your reaction vessel. Do not rotovap to dryness if possible; solvent exchange is safer than isolation.
References
-
Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Specification. Accessed October 2025.[1] Link
- Cimpeanu, V. et al. "Rearrangement of N-substituted piperidines: Mechanisms and synthetic applications." Journal of Heterocyclic Chemistry.
- Stirling, C.J.M. "Intramolecular displacement by the amino group." Chemical Reviews, 1965.
-
PubChem. Compound Summary for CID 329775988 (Hydrobromide salt). Link
(Note: While specific kinetic data for this exact derivative is rare in open literature, the azetidinium mechanism is chemically axiomatic for 2-haloethylamines and supported by the general reactivity of "nitrogen mustards" and analogous piperidine derivatives.)
Sources
troubleshooting failed reactions involving 2-(2-Bromoethyl)-1-methylpiperidine
Welcome to the technical support guide for 2-(2-Bromoethyl)-1-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges involving this versatile reagent. The following sections are structured in a question-and-answer format to directly address specific issues, explain the underlying chemical principles, and offer validated solutions.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 2-(2-Bromoethyl)-1-methylpiperidine and its hydrobromide salt?
Answer: Proper handling and storage are critical to ensure the reagent's integrity.
-
2-(2-Bromoethyl)-1-methylpiperidine (Free Base): The free base is an oil and is significantly less stable. It is susceptible to degradation through intramolecular cyclization (see Q3) and potential oxidation. It is highly recommended to generate the free base from the hydrobromide salt immediately before use.
Protocol: Generating the Free Base
-
Dissolve the hydrobromide salt in deionized water.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring until the solution is basic (pH > 9).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Use the resulting oil immediately. Do not store the free base for extended periods.
Q2: My reaction is sluggish or has stalled completely. What are the initial checks?
Answer: Before delving into complex optimization, a systematic check of fundamental parameters is essential. This workflow helps isolate the root cause of reaction failure.
.. Caption: Initial troubleshooting workflow for failed reactions.
Q3: I see a major byproduct with a mass corresponding to the loss of HBr. What is it and how can I prevent it?
Answer: The most common byproduct is 1-methyl-2-vinylpiperidine, which results from an E2 (elimination, bimolecular) reaction. This side reaction competes directly with the desired Sₙ2 (substitution, nucleophilic, bimolecular) pathway.
Mechanism: Sₙ2 vs. E2 Competition
.. Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.
Conditions that favor E2 elimination include:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are too bulky to act as nucleophiles and will preferentially abstract a proton, leading to elimination.[3]
-
High Temperatures: Elimination reactions are entropically favored and their rates increase more significantly with temperature than substitution reactions.[4]
-
Solvent: While polar aprotic solvents favor Sₙ2, protic solvents can cage nucleophiles, reducing their nucleophilicity more than their basicity, potentially increasing the E2 product ratio.[5]
To minimize elimination:
-
Use a milder, non-nucleophilic base if one is required (e.g., DIPEA, K₂CO₃) rather than a strong, bulky base.[6]
-
Run the reaction at the lowest feasible temperature. Consider starting at room temperature or even 0°C.
-
Choose a polar aprotic solvent like DMF or acetonitrile to promote the Sₙ2 pathway.[6][7]
Q4: Can this reagent cyclize on its own?
Answer: Yes. The free base form of 2-(2-Bromoethyl)-1-methylpiperidine can undergo a facile intramolecular Sₙ2 reaction where the tertiary amine nitrogen acts as the nucleophile, displacing the bromide to form a strained bicyclic quinuclidinium salt. This is a common degradation pathway, especially upon heating or during prolonged storage of the free base.
.. Caption: Intramolecular cyclization of the free base.
This is why using freshly prepared free base is paramount for reactions with external nucleophiles. If the quinuclidinium salt is your desired product, heating the free base in a suitable solvent like acetonitrile is the direct method.
Troubleshooting Guide: N-Alkylation Reactions
N-alkylation of a primary or secondary amine with 2-(2-Bromoethyl)-1-methylpiperidine is a common application but is often plagued by low yields.
Problem: Low or No Yield in N-Alkylation
Possible Cause 1: Insufficient Nucleophilicity of the Amine The reaction generates hydrobromic acid (HBr), which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Solution: Add at least one equivalent of a non-nucleophilic base to act as an acid scavenger. For sensitive substrates, two to three equivalents may be necessary.
Table 1: Selection of Bases and Solvents for N-Alkylation
| Base | Recommended Solvents | Comments |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile (MeCN) | Standard, inexpensive choice. Can have limited solubility, requiring vigorous stirring.[8] |
| Cesium Carbonate (Cs₂CO₃) | DMF, MeCN, THF | More soluble and often more effective than K₂CO₃, especially for less reactive systems.[9] |
| DIPEA (DIPEA) | DCM, MeCN, DMF | A liquid organic base, useful for homogeneous reactions. Can be difficult to remove during workup.[8] |
| Sodium Hydride (NaH) | THF, DMF (use with caution) | A very strong, non-nucleophilic base. Used to pre-deprotonate the amine nucleophile before adding the alkylating agent. Requires strict anhydrous conditions.[8] |
Possible Cause 2: Poor Leaving Group Reactivity While bromide is a good leaving group, for unreactive nucleophiles or sterically hindered systems, its displacement can be slow.
-
Solution: The Finkelstein Reaction. Add a catalytic amount (0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This generates the more reactive 2-(2-iodoethyl)-1-methylpiperidine in situ, which reacts much faster.[6][9]
Possible Cause 3: Inappropriate Solvent Choice The solvent must solubilize the reactants and facilitate an Sₙ2 mechanism.
-
Solution: Use polar aprotic solvents. Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation but leave the nucleophile "naked" and highly reactive.[5][6][7] Avoid protic solvents like ethanol or water, which can solvate the nucleophile via hydrogen bonding, reducing its reactivity.[5]
Possible Cause 4: Over-alkylation or Side Reactions If the product of the initial alkylation is still nucleophilic, it can react again. As discussed in FAQ Q3, elimination is also a constant competitor.
-
Solution: Control Stoichiometry and Temperature.
-
Add the 2-(2-bromoethyl)-1-methylpiperidine slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the concentration of the alkylating agent low, minimizing side reactions.[8]
-
Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to ensure the alkylating agent is consumed.[7]
-
Maintain the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate.
-
Troubleshooting Guide: Grignard Reagent Formation
Problem: Failure to Form the Grignard Reagent
Attempting to form a Grignard reagent from 2-(2-bromoethyl)-1-methylpiperidine is an advanced and highly challenging procedure. Failure is common due to the intrinsic properties of the molecule.
Primary Cause: Interference from the Tertiary Amine The lone pair on the piperidine nitrogen creates two major problems:
-
Lewis Base Interaction: The nitrogen is a Lewis base and can coordinate strongly to the magnesium metal surface, passivating it and preventing the oxidative insertion required for Grignard formation.[10][11]
-
Intramolecular Quench: Even if some Grignard reagent (RMgX) forms, the molecule contains its own quenching agent. The tertiary amine is basic and can potentially interact with or deprotonate other species, but more importantly, the electrophilic magnesium can coordinate intramolecularly with the amine.
.. Caption: Why Grignard formation is problematic.
Solutions & Alternatives:
-
Standard Grignard Best Practices: While unlikely to overcome the primary issue, ensure all standard precautions are taken: use oven-dried glassware, rigorously anhydrous ether or THF, and activate the magnesium with iodine (I₂) or 1,2-dibromoethane.[10][11]
-
Protecting Group Strategy: This is not feasible as there is no proton on the nitrogen to protect.
-
Alternative Synthetic Route: It is strongly advised to reconsider the synthetic strategy. If a nucleophilic carbon is required at this position, consider a different precursor, such as one where the piperidine ring is formed after the carbon-carbon bond-forming step.
Analytical Methods for Reaction Monitoring
Monitoring your reaction is crucial for effective troubleshooting.
| Technique | Application | Notes |
| TLC | Qualitative tracking of starting material consumption and product formation. | Use a suitable stain (e.g., potassium permanganate or ninhydrin for amines) as products may not be UV-active. |
| LC-MS | Quantitative analysis of reaction components. Provides mass confirmation of products and suspected byproducts. | The most powerful tool for identifying issues like elimination (loss of HBr) or self-cyclization (same mass as starting material but different retention time). |
| NMR | Structural confirmation of the final product and key intermediates.[12][13] | ¹H NMR can show the disappearance of the bromoethyl protons (~3.5 ppm) and the appearance of new signals corresponding to the alkylated product. ¹³C NMR is also invaluable for structural elucidation.[14] |
References
-
Libretexts, C. (2024). Elimination Reactions.
-
Weldegirma, S. (n.d.). The Grignard Reaction. University of South Florida.
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction.
-
PrepChem. (2023). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.
-
BenchChem. (2025). Common challenges in working with piperidine-based compounds.
-
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium.
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Cambridge University Press. (n.d.). Grignard Reaction.
-
Miloserdov, F. M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds.
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides.
-
University of Leeds. (n.d.). Practical Synthesis of Fragment - Supporting Information.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
-
Chemistry Steps. (2025). Elimination Reactions: an Introduction.
-
Organic Syntheses. (n.d.). 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE.
-
University of Massachusetts Lowell. (n.d.). Eliminations.
-
Sigma-Aldrich. (n.d.). 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide AldrichCPR.
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
-
BenchChem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
-
Libretexts, C. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
-
Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
-
Redalyc. (2012). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
-
Neuman, R. C. (2003). Formation of Alkenes and Alkynes. Elimination Reactions.
-
Sigma-Aldrich. (n.d.). 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide AldrichCPR Safety Information.
-
NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.
-
Hit2Lead. (n.d.). 2-(2-bromoethyl)piperidine hydrobromide.
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
-
Chemistry Europe. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
-
Semantic Scholar. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of indolizidines.
-
Fisher Scientific. (2014). 2-(2-Bromoethyl)-1,3-dioxolane Safety Data Sheet.
-
Royal Society of Chemistry. (2010). Analytical Methods.
-
Reddit r/Chempros. (2025). Methoxy-bromination and alkylation problems.
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
-
Wikipedia. (n.d.). Quinuclidone.
-
Ghent University. (2021). Analytical settings for in-flow biocatalytic reaction monitoring.
-
Hindawi. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
-
Clearsynth. (2024). JR-2259 - Safety Data Sheet.
-
University of Aveiro. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide.
-
Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
Sources
- 1. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: 2-(2-Bromoethyl)-1-methylpiperidine Process Optimization
Executive Summary & Core Directive
The Critical Stability Paradox: The optimization of 2-(2-Bromoethyl)-1-methylpiperidine is not merely about maximizing the bromination rate; it is about managing the kinetic competition between product formation and intramolecular cyclization.
The free base of this molecule is a nitrogen mustard analog . Upon neutralization (pH > 7) or exposure to heat in a non-acidic environment, the nitrogen lone pair attacks the
Operational Rule:
Always maintain the product as the Hydrobromide (HBr) salt. Optimization Strategy: Drive the reaction at high temperature (reflux) in strong acid, but strictly control the workup temperature and pH to prevent the "free base cascade."
Mechanistic Insight: The "Danger Zone"
To troubleshoot low yields, you must visualize the invisible degradation pathway. The diagram below illustrates the synthesis pathway versus the degradation trap.
Figure 1: Mechanistic pathway showing the critical stability of the HBr salt versus the rapid cyclization risk of the free base.
Optimized Experimental Protocol
This protocol prioritizes the Hydrobromic Acid (48% aq) method. While Thionyl Bromide (
A. Reaction Parameters (Optimization Table)
| Parameter | Optimized Value | Rationale |
| Reagent | 48% HBr (aq) | Acts as both reactant and solvent; keeps N protonated. |
| Stoichiometry | 10–15 equiv. HBr | Excess acid ensures complete protonation and drives equilibrium. |
| Temperature | 120°C – 126°C (Reflux) | Required to overcome activation energy for |
| Time | 12 – 18 Hours | Monitor by TLC. Extended reflux (>24h) increases oxidative degradation risk. |
| Workup Temp | < 40°C | Evaporation of HBr must be done under vacuum, not high heat. |
B. Step-by-Step Workflow
-
Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(2-hydroxyethyl)-1-methylpiperidine (1.0 equiv) in 48% Hydrobromic Acid (12.0 equiv).
-
Reaction: Heat the mixture to reflux (~126°C) with vigorous stirring.
-
Checkpoint: The solution should remain clear to slightly yellow. Darkening indicates oxidation or charring (reduce bath temp slightly).
-
-
Monitoring: After 12 hours, check reaction progress.
-
TLC System: MeOH/DCM (1:9) + 1%
. -
Note: You are spotting the salt; the ammonia in the TLC chamber will free-base it on the plate for visualization.
-
-
Isolation (The Critical Step):
-
Cool the mixture to room temperature.
-
Remove excess HBr and water under reduced pressure (Rotary evaporator).
-
Bath temperature must not exceed 50°C.
-
Azeotropic Drying: Add absolute ethanol or toluene to the residue and re-evaporate to remove trace water. Repeat 2-3 times.
-
-
Purification:
-
The residue is the crude HBr salt.
-
Recrystallize from Isopropanol/Ethanol or Acetone/Ethanol .
-
Filter the white crystalline solid and dry in a vacuum desiccator over
.
-
Troubleshooting & FAQs
Q1: My product turned into a sticky, brown "tar" during workup. What happened? Diagnosis: You likely neutralized the reaction mixture or heated the residue too aggressively without sufficient acid. Root Cause: Formation of the aziridinium ion followed by polymerization. Solution:
-
Do NOT perform a basic extraction (e.g., using NaOH or
) to isolate the free amine. -
Keep the product as the hydrobromide salt throughout the entire workup.
-
If you must use the free base for the next step, generate it in situ at low temperature (0°C) immediately before use.
Q2: The reaction yield is low (<50%), but no starting material remains. Diagnosis: Thermal degradation or loss during recrystallization. Root Cause:
-
Over-refluxing: Extended time at 126°C can cause ring cleavage or oxidation.
-
Solubility: The HBr salt is very soluble in water and alcohols. Using too much solvent during recrystallization will keep the product in the mother liquor. Solution:
-
Stop reflux as soon as TLC shows consumption of starting material (check at 12h).
-
Use the minimum amount of hot solvent for recrystallization. Cool to -20°C to maximize precipitation.
Q3: Can I use Thionyl Bromide (
-
Pros: Lower reaction temperature (0°C to RT, then mild heat).
-
Cons: These reagents generate
gas and (toxic). The reaction is highly exothermic. -
Protocol Adjustment: If using
, dissolve the alcohol in dry DCM or Chloroform (as HBr salt or with HCl scavengers carefully managed). Add at 0°C. Reflux in DCM (40°C) is often sufficient. However, the aqueous HBr reflux method is generally cleaner for this specific substrate.
Q4: How do I store the synthesized material? Answer:
-
Form: Hydrobromide Salt (Solid).[1]
-
Conditions: Desiccator, protected from light, ambient temperature (or 4°C for long term).
-
Shelf Life: Years, if kept dry. Moisture will cause hydrolysis back to the alcohol.
References
-
Synthesis of Piperidine Derivatives (General Protocol)
- Source: Organic Syntheses, Coll. Vol. 4, p.711 (1963); Vol. 34, p.79 (1954).
-
URL:
-
Aziridinium Ion Kinetics & Stability
- Title: "Synthetic Applic
- Source: Molecules 2021, 26(6), 1703.
-
URL:
-
Safety & Handling of Nitrogen Mustard Precursors
-
Reaction Conditions for 1-(2-bromoethyl)piperidine (Structural Analog)
-
Source: PrepChem - Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.[3]
-
URL:
-
Sources
Technical Guide: Solvent Effects on 2-(2-Bromoethyl)-1-methylpiperidine Reactivity
[1]
Part 1: The Mechanistic Core
To troubleshoot reactivity, one must first understand that 2-(2-Bromoethyl)-1-methylpiperidine is not a simple alkylating agent.[1] It acts as a "suicide substrate" that undergoes rapid intramolecular cyclization to form a reactive electrophile.
The "Hidden" Intermediate: Bicyclic Azetidinium Ion
Upon neutralization of the stable salt (HBr/HCl) to the free base, the nitrogen lone pair performs an intramolecular nucleophilic attack on the
-
Reaction: Intramolecular
displacement of Bromide. -
Intermediate: 1-methyl-1-azoniabicyclo[4.2.0]octane (a bicyclic azetidinium ion).[1]
-
Reactivity: This strained quaternary ammonium salt is the actual electrophile that reacts with your target nucleophile (e.g., phenothiazine, thiol, amine).
Key Insight: The reaction rate and yield depend entirely on the stability and lifetime of this azetidinium ion. Solvents that stabilize the transition state (charge separation) accelerate its formation, while nucleophilic solvents destroy it.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired cyclization, fatal hydrolysis, and dimerization.
Figure 1: Kinetic pathway of 2-(2-Bromoethyl)-1-methylpiperidine. The critical node is the Azetidinium ion, which must be intercepted by the target nucleophile before hydrolysis or dimerization occurs.
Part 2: Solvent Selection & Troubleshooting (Q&A)
Module 1: Solvent Effects on Cyclization Kinetics[1]
Q1: Why does my reaction stall when I use non-polar solvents like Toluene, but proceeds instantly in Acetone? A: This is a classic example of solvent polarity effects on the Menschutkin reaction (formation of quaternary ammonium salts).
-
Mechanism: The transition state for cyclization involves the development of significant charge separation (neutral amine
cationic ammonium + anionic bromide). -
Solvent Impact:
-
Polar Aprotic (Acetone, DMF, Acetonitrile): These solvents stabilize the charged transition state via dipole-dipole interactions, significantly lowering the activation energy (
).[1] This leads to rapid formation of the reactive azetidinium ion. -
Non-Polar (Toluene, Hexane): These solvents cannot effectively solvate the developing charges. Consequently, the cyclization is much slower.
-
-
Recommendation: If you need to generate the electrophile in situ for a fast reaction, use Acetonitrile or DMF . If you require a controlled, slow release of the electrophile (e.g., to prevent exotherms), use Toluene at elevated temperatures.
Q2: I see a large impurity peak at M-Br+OH (M+17 mass shift). Is the solvent responsible? A: Yes. This indicates Hydrolysis or Solvolysis .
-
Cause: You likely used a protic solvent (Methanol, Ethanol) or a "wet" polar solvent.[1] The azetidinium ion is highly electrophilic.[2] Water or alcohols act as nucleophiles, attacking the strained ring to form the corresponding amino-alcohol (2-(2-hydroxyethyl)-1-methylpiperidine).[1]
-
Fix:
-
Switch to anhydrous polar aprotic solvents (Acetonitrile, DMF).
-
Ensure water content is <0.1% (Karl Fischer titration).
-
Avoid alcohols completely during the activation phase.
-
Module 2: Stability & Handling[1]
Q3: Can I store the free base of 2-(2-Bromoethyl)-1-methylpiperidine? A: No. The free base is thermodynamically unstable.[1]
-
Reason: Even at room temperature, the free base will spontaneously cyclize to the azetidinium salt. Once formed, this salt can precipitate or react with remaining free base to form dimers (see Q4).
-
Protocol: Store the compound as the Hydrobromide (HBr) salt . It is a stable solid because the protonated nitrogen cannot act as a nucleophile. Only liberate the free base immediately prior to use.
Q4: My yield is low, and I see insoluble gums/precipitates. What is happening? A: You are likely experiencing Dimerization/Oligomerization .
-
Mechanism: If the concentration of the Free Base is too high, a molecule of Free Base (nucleophile) can attack a molecule of the formed Azetidinium Ion (electrophile) intermolecularly instead of the desired intramolecular cyclization.
-
Solvent Control:
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor the first-order intramolecular cyclization over the second-order intermolecular dimerization.
-
Solvent Choice: Use a solvent that solubilizes the Free Base but precipitates the Azetidinium salt (e.g., Ether or Toluene/Hexane mixtures) if you intend to isolate the intermediate. However, for coupling, keeping the intermediate in solution (DMF) with high dilution is usually preferred.
-
Part 3: Data Summary & Protocols
Solvent Compatibility Table
| Solvent Class | Examples | Cyclization Rate | Stability of Intermediate | Recommended Use |
| Polar Aprotic | Acetonitrile, DMF, Acetone | Fast | High (if dry) | In situ generation & coupling.[1] |
| Polar Protic | Methanol, Ethanol, Water | Fast | Very Low (Hydrolysis) | Avoid. Causes decomposition.[1] |
| Non-Polar | Toluene, Hexane, Ether | Slow | High (Precipitates) | Controlled release or salt isolation.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Moderate | Good for extraction, but monitor stability. |
Protocol: Standardized Cyclization Check
Use this protocol to verify the quality of your precursor and the dryness of your solvent before committing to a large-scale batch.
-
Preparation: Suspend 50 mg of 2-(2-Bromoethyl)-1-methylpiperidine HBr in 2 mL of the target solvent (e.g., Anhydrous Acetonitrile).
-
Activation: Add 1.1 equivalents of dry Triethylamine (TEA) or solid
. -
Monitoring: Stir at Room Temperature. Monitor via TLC or LC-MS at T=5 min, T=30 min.
-
Observation: The starting material (Free Base) should disappear.
-
Target: Appearance of a polar, non-UV active spot (iodine stain) corresponding to the quaternary ammonium salt.
-
LC-MS: Look for the mass of the cation (
= 140.14 for the cyclized species, assuming loss of Br). Note: The Free Base and Cyclized cation have the same mass in MS ( vs ), but different retention times. The cyclic species usually elutes earlier (more polar).
-
-
Validation: If you see a peak at
(Hydrolysis) or (Dimer), your solvent is wet or too concentrated.
References
-
Mechanism of Aziridinium/Azetidinium Formation
-
Solvent Effects on Kinetics
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications.
- Provides analogous data on how THF vs.
-
-
Stability of Piperidine Derivatives
-
BenchChem Technical Guide. The Chloroethyl Group in Piperazine Derivatives.
- Discusses the parallel reactivity of chloroethyl-piperazines forming aziridinium ions.
-
-
Synthetic Applications (Thioridazine Precursors)
Technical Support Center: Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine
Welcome to the dedicated technical support center for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 2-(2-Bromoethyl)-1-methylpiperidine?
The most prevalent and straightforward synthesis involves the bromination of the corresponding alcohol, 2-(1-methylpiperidin-2-yl)ethanol. This is a nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a bromine atom. The reaction is typically achieved by treatment with a strong brominating agent, most commonly concentrated hydrobromic acid (HBr)[1]. This method is favored for its simplicity and use of readily available reagents.
Q2: Is a catalyst required for this synthesis? What is the role of the reagents used?
While not always a "catalyst" in the classical sense of being regenerated, the reagents used are crucial for facilitating the transformation.
-
Hydrobromic Acid (HBr): This is the most common reagent. It serves a dual purpose. First, the acidic proton protonates the hydroxyl group of the starting alcohol, turning it into a good leaving group (water). Second, the bromide ion (Br⁻) acts as the nucleophile that attacks the electrophilic carbon and displaces the water molecule.
-
Other Brominating Agents: Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can also be used. These reagents convert the alcohol into an intermediate that is more susceptible to nucleophilic attack by the bromide ion. These reactions often require careful temperature control and are typically performed in an inert solvent.
The choice of reagent depends on the scale of the reaction, the presence of other functional groups in the molecule, and desired reaction conditions.
Q3: How do I choose the most appropriate brominating agent for my experiment?
The selection of a brominating agent is a critical decision that impacts reaction efficiency, safety, and workup procedure. The table below provides a comparative analysis to guide your choice.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrobromic Acid (HBr) | Reflux in concentrated (48%) HBr[1] | Simple, cost-effective, readily available. | Requires high temperatures; strongly acidic conditions may not be suitable for sensitive substrates. |
| Phosphorus Tribromide (PBr₃) | 0 °C to room temperature in an inert solvent (e.g., Et₂O, DCM) | Milder conditions than HBr; effective for primary and secondary alcohols. | Stoichiometric amounts are required; produces phosphorous acid byproduct, complicating workup. |
| Thionyl Bromide (SOBr₂) | Often with a base like pyridine at low temperatures | Gaseous byproducts (SO₂, HBr) can be easily removed. | Reagent is highly reactive and moisture-sensitive; can lead to rearrangements in some substrates. |
Q4: What are the critical safety precautions when handling the reagents for this synthesis?
Safety is paramount. The reagents involved are corrosive and hazardous.
-
Hydrobromic Acid (48%): Is a strong, corrosive acid that can cause severe burns. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Phosphorus Tribromide (PBr₃) & Thionyl Bromide (SOBr₂): These reagents react violently with water to release HBr gas. They are corrosive and lachrymatory. All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.
-
2-(2-Bromoethyl)-1-methylpiperidine: The product itself is a halogenated heterocyclic compound and should be handled with care as a potential irritant and toxic substance.
Detailed Experimental Protocol
This protocol details the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide from its corresponding alcohol, adapted from established literature procedures[1].
Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.
-
Reagent Addition: To the round-bottom flask, add 2-(1-methylpiperidin-2-yl)ethanol (1.0 eq.). Cautiously add concentrated hydrobromic acid (48% aqueous solution, ~3.0-5.0 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically around 120-125 °C) using a heating mantle. Maintain reflux with vigorous stirring for 24 hours[1]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane to remove any non-polar impurities.
-
The product will remain in the acidic aqueous layer as the hydrobromide salt.
-
Concentrate the aqueous layer under reduced pressure using a rotary evaporator to remove excess HBr and water.
-
-
Purification:
-
The resulting crude solid or oil can be purified by recrystallization. A common solvent system for recrystallization is ethanol or an ethanol/ether mixture.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide.
-
Troubleshooting Guide
Q: My reaction shows low or incomplete conversion of the starting alcohol. What are the potential causes and solutions?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Cause 1: Insufficient Reaction Time or Temperature. The conversion of a primary alcohol with HBr can be slow.
-
Solution: Ensure the reaction is heated to a true reflux and consider extending the reaction time. Monitor the reaction's progress using TLC or GC-MS until the starting material is consumed.
-
-
Cause 2: Inadequate Acid Concentration. Using a diluted HBr solution will significantly reduce the reaction rate.
-
Solution: Use a commercial 48% aqueous solution of HBr. Ensure that the starting material or solvent did not introduce excess water, which could dilute the acid.
-
-
Cause 3: Purity of Starting Material. Impurities in the starting alcohol can interfere with the reaction.
-
Solution: Verify the purity of your 2-(1-methylpiperidin-2-yl)ethanol using NMR or GC-MS before starting the reaction. Purify if necessary.
-
Q: My starting material is consumed, but the yield of the desired product is low. What could be the issue?
Low isolated yield, despite full conversion, typically points to the formation of side products or mechanical losses during workup.
-
Cause 1: Side Reactions. The primary competing side reaction for secondary and tertiary alcohols is elimination (E1 mechanism) to form an alkene. While less common for primary alcohols, intramolecular etherification to form a cyclic ether is a possibility under acidic conditions.
-
Solution: Maintain a consistent reaction temperature. Drastic overheating can favor side reactions. Analyze the crude reaction mixture by NMR or GC-MS to identify major byproducts, which can help diagnose the issue.
-
-
Cause 2: Product Loss During Work-up. The hydrobromide salt of the product is highly water-soluble.
-
Solution: Avoid excessive washing of the aqueous layer. Ensure complete extraction of the product from the organic phase if a base is used to neutralize the acid. Saturation of the aqueous layer with salts like NaCl or K₂CO₃ can sometimes improve extraction efficiency into an organic solvent after basification.
-
-
Cause 3: Mechanical Losses. On a small scale, product can be lost during transfers, filtration, and other handling steps[2].
-
Solution: Be meticulous during the workup. Rinse glassware with the solvent to recover all material. Ensure the recrystallization is performed carefully to avoid losing product in the mother liquor.
-
Q: My final product is impure after purification. What are the likely contaminants and how can I remove them?
Impurities can be residual starting materials, byproducts, or reagents.
-
Contaminant 1: Unreacted Starting Material.
-
Purification Strategy: If recrystallization is ineffective, column chromatography on silica gel can be used. Typically, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is effective[3][4].
-
-
Contaminant 2: Elimination Byproduct (2-vinyl-1-methylpiperidine).
-
Purification Strategy: This less polar byproduct can often be separated by column chromatography. Fractional distillation under reduced pressure may also be an option if the boiling points are sufficiently different[4].
-
-
Contaminant 3: Solvent Residues.
-
Purification Strategy: Ensure the final product is dried thoroughly under high vacuum. Gentle heating can help remove residual high-boiling solvents like ethanol.
-
Visualized Workflows
General Synthesis and Purification Workflow
The following diagram outlines the standard procedure from starting material to purified product.
Caption: Workflow for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine HBr.
Troubleshooting Decision Tree for Low Yield
Use this decision tree to diagnose and address issues related to low product yield.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Sutherland, et al. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]
-
D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of indolizidines. ARKIVOC. Available at: [Link]
-
Wessjohann, L. A., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
-
Li, H., et al. (2013). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses. Available at: [Link]
-
Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition. Available at: [Link]
-
Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. Available at: [Link]
-
Reddit User Discussion. (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Supporting Information. Practical Synthesis of Fragment. Available at: [Link]
-
PrepChem. (Date unknown). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. Available at: [Link]
-
Wessjohann, L. A., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
-
Stowell, J. C., et al. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Pacific Biosciences. Available at: [Link]
Sources
Technical Support Center: 2-(2-Bromoethyl)-1-methylpiperidine Reactions
Topic: Workup, Troubleshooting, and Handling Procedures CAS: 5442-49-9 (Hydrobromide Salt) Classification: Nitrogen Mustard Precursor / Alkylating Agent Audience: Medicinal Chemists, Process Chemists, HSE Officers
Core Directive: The Mechanistic Paradox
The "Self-Cleaning" Principle: The greatest challenge in working with 2-(2-Bromoethyl)-1-methylpiperidine is its instability as a free base. However, this instability is also the key to its purification.
When the stable hydrobromide salt is neutralized, the free base rapidly cyclizes to form a spirocyclic aziridinium ion (a quaternary ammonium species). This intermediate is the active electrophile.
-
In the Reaction: This ion alkylates your nucleophile (phenol, amine, thiol) to form the desired product.
-
In the Workup: Any unreacted reagent cyclizes to this water-soluble quaternary salt. Because your product is likely a lipophilic tertiary amine, you can separate the toxic reagent from your product simply by phase partitioning.
Visualizing the Pathway (The Aziridinium Trap)
Figure 1: The reaction pathway.[1][2][3][4][5] Note that the active electrophile (Aziridinium) is cationic and water-soluble, while the target product is typically lipophilic.
Standard Operating Procedures (SOPs)
Protocol A: The "Self-Cleaning" Workup
Use this protocol for alkylation reactions (e.g., synthesis of phenothiazines or antihistamines) where the product is a neutral or basic lipophilic molecule.
Objective: Isolate product while forcing unreacted reagent into the aqueous waste stream.
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C. Add dilute NaOH (1M) or sat. NaHCO₃ . | Neutralizes the HBr; forces unreacted reagent to cyclize into the water-soluble aziridinium salt. |
| 2. Partition | Extract with DCM (Dichloromethane) or EtOAc . | The target product (tertiary amine) moves to the organic layer. The charged aziridinium ion stays in the aqueous layer. |
| 3. Wash | Wash organic layer 2x with Water or Brine . | Critical removal of any residual aziridinium species trapped in the organic phase emulsion. |
| 4. Dry/Conc | Dry over Na₂SO₄, filter, and concentrate. | Do not heat above 40°C during concentration to prevent degradation if trace acid is present. |
| 5. Waste | TREAT AQUEOUS WASTE IMMEDIATELY. | The aqueous layer contains active nitrogen mustard equivalents. See Safety Module below. |
Protocol B: Free Base Generation (Pre-Reaction)
Only perform this if your reaction cannot tolerate the HBr salt (e.g., highly acid-sensitive nucleophiles).
-
Suspend the HBr salt in DCM (10 mL/g).
-
Add ice-cold sat. NaHCO₃ (1:1 vol).
-
Shake vigorously for < 2 minutes.
-
Separate organic layer and dry over K₂CO₃ (cold).
-
USE IMMEDIATELY. Do not store. The free base will polymerize or cyclize upon standing.
Troubleshooting Center
Issue 1: Low Yield / Recovery
Symptom: Product mass is low, but no starting material is visible by TLC. Root Cause: The aziridinium intermediate hydrolyzed before reacting with your nucleophile. Diagnostic: Check for the "alcohol" byproduct (2-(2-hydroxyethyl)-1-methylpiperidine) in the aqueous layer. Solution:
-
Increase Nucleophile Concentration: The reaction is a competition between your nucleophile and water/dimerization.
-
Change Solvent: Switch to anhydrous Acetone or MEK (Methyl Ethyl Ketone) with powdered K₂CO₃. The solubility profile favors the reaction over hydrolysis.
Issue 2: Emulsions during Extraction
Symptom: Layers will not separate during the basic workup. Root Cause: Formation of quaternary ammonium surfactants (the aziridinium ion acts as a surfactant). Solution:
-
Salting Out: Add solid NaCl to the mixture until saturated.
-
Filtration: Filter the biphasic mixture through a Celite pad to break the surface tension.
Issue 3: "Sticky" Impurities in Product
Symptom: NMR shows broad peaks or polymer-like baseline. Root Cause: Polymerization of the reagent. 2-(2-Bromoethyl)-1-methylpiperidine can self-alkylate (intermolecular reaction) instead of cyclizing (intramolecular). Solution:
-
Dilution: Run the reaction at high dilution (0.1 M or lower) to favor intramolecular cyclization (formation of the active aziridinium) over intermolecular polymerization.
Safety & Waste Management (Critical)
Hazard Classification: This compound behaves as a Nitrogen Mustard . It is a potent vesicant (blister agent) and alkylator.
Decontamination Protocol (The "Kill" Switch)
Never pour the aqueous waste from the workup directly down the drain. It contains the active aziridinium ion.[2]
Reaction:
Procedure:
-
Collect all aqueous waste (raffinate) in a dedicated container.
-
Add Sodium Thiosulfate (excess) or concentrated Ammonium Hydroxide .
-
Stir for 12 hours.
-
Check pH (should be basic).
-
Dispose of as chemical waste.
Workup Decision Tree
Figure 2: Decision tree for safe isolation and waste treatment.
Frequently Asked Questions (FAQ)
Q: Can I store the free base if I keep it in the freezer? A: No. Even at -20°C, the free base will slowly cyclize to the aziridinium salt or dimerize. Always store the commercially available Hydrobromide salt (CAS 5442-49-9) and generate the free base in situ or immediately prior to use.
Q: My reaction turned black. Is it ruined? A: Not necessarily. Piperidine derivatives often oxidize to form colored N-oxides or radical species that look dark but are present in trace amounts. Proceed with the workup; the color often stays in the organic wash or can be removed with activated charcoal.
Q: Why do I see two spots on TLC for the starting material? A: You are likely seeing the equilibrium between the free base (linear) and the aziridinium ion (cyclic). In acidic eluents, it may streak. In basic eluents, it may appear as the free base but degrade on the silica.
References
-
Mechanism of Aziridinium Formation
-
D'hooghe, M., & Ha, H. J. (2016).[2] Synthesis and Transformations of Aziridines and Azetidines. This source details the ring-opening and formation kinetics of aziridinium ions from haloalkyl amines.
-
(Encyclopedia.pub - Synthetic Applications of Aziridinium Ions)
-
-
Safety & Stability Data
- PubChem Compound Summary for 1-(2-bromoethyl)piperidine.
-
General Alkylation Protocols (Piperidine Series)
-
Organic Syntheses, Coll. Vol. 62, p. 140.[6] Describes the handling of 2-(2-bromoethyl) derivatives and the necessity of HBr salt stabilization.
-
(Note: Analogous acetal procedure illustrating HBr handling).
-
- Waste Treatment (Nitrogen Mustards)
Sources
Technical Support Center: Stability and Handling of 2-(2-Bromoethyl)-1-methylpiperidine
Welcome to the technical support center for 2-(2-Bromoethyl)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage, handling, and use of this valuable synthetic building block. Our goal is to ensure the integrity of your material and the success of your experiments by addressing the primary challenge associated with this compound: its propensity for intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 2-(2-Bromoethyl)-1-methylpiperidine?
The principal degradation pathway for 2-(2-Bromoethyl)-1-methylpiperidine is an intramolecular nucleophilic substitution (SNi) reaction. The tertiary amine of the piperidine ring acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process results in the formation of a strained, bicyclic quaternary ammonium salt known as an aziridinium ion (specifically, an indolizidinium or quinolizidinium derivative). This cyclization is often irreversible and renders the compound inactive for its intended downstream reactions.[1][2][3]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Loss of Potency or Inconsistent Reaction Yields
Question: I am observing a significant decrease in the yield of my reaction, or my results are not reproducible. Could this be related to the stability of 2-(2-Bromoethyl)-1-methylpiperidine?
Answer: Yes, inconsistent yields are a classic symptom of the degradation of this reagent. The intramolecular cyclization effectively reduces the concentration of the active, linear form of the molecule in your stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored under the recommended conditions.[4][5]
-
Aliquot Your Reagent: If you are using a large stock bottle, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations with each use.
-
Perform a Quality Control Check: Before a critical reaction, it is prudent to analyze your stock of 2-(2-Bromoethyl)-1-methylpiperidine via analytical techniques such as NMR or GC-MS to assess its purity and detect the presence of the cyclized byproduct.
Problem 2: Appearance of Unknown Peaks in Analytical Data (NMR, LC-MS, GC-MS)
Question: I have run an NMR/mass spectrum of my starting material/reaction mixture and see unexpected peaks. How can I identify if these are degradation products?
Answer: The formation of the bicyclic aziridinium salt will produce distinct spectroscopic signatures.
Analytical Signatures of Degradation:
-
¹H NMR Spectroscopy:
-
Disappearance of the Bromoethyl Protons: The characteristic triplets corresponding to the -CH₂-Br and -CH₂-N- protons of the bromoethyl chain will diminish.
-
Appearance of New, Complex Multiplets: The formation of the rigid, bicyclic structure will lead to new, often complex and diastereotopic proton signals in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
While less definitive, changes in the C-N and C-Br stretching frequencies may be observable.
-
Recommended Action:
If you suspect degradation, it is recommended to purify the material before use. For small scales, preparative chromatography may be an option. For larger quantities, recrystallization from a non-polar solvent system could be effective in separating the more polar quaternary salt from the desired product.[8]
Core Protocols for Preventing Decomposition
The key to preventing the decomposition of 2-(2-Bromoethyl)-1-methylpiperidine is to minimize the conditions that favor intramolecular cyclization.
Protocol 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Low temperatures decrease the rate of the intramolecular reaction.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can facilitate the reaction. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents light exposure and moisture ingress. |
| Form | Solid (as Hydrobromide Salt) | The hydrobromide salt is generally more stable than the free base. The protonated amine is a much weaker nucleophile, thus inhibiting cyclization. |
Protocol 2: Handling and Use in Experiments
-
Equilibration: Before use, allow the sealed container of 2-(2-Bromoethyl)-1-methylpiperidine to warm to room temperature to prevent condensation of atmospheric moisture onto the compound upon opening.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Choice:
-
For Stock Solutions: If a stock solution is necessary, prepare it in a non-polar, aprotic solvent (e.g., toluene, hexanes). Polar solvents, especially protic ones, can facilitate the formation and stabilization of the ionic transition state of the cyclization reaction.[4][9]
-
For Reactions: If the reaction solvent is polar, add the 2-(2-Bromoethyl)-1-methylpiperidine to the reaction mixture as the final step, and ideally, run the reaction at the lowest feasible temperature.
-
-
pH Control:
-
Acidic Conditions: Maintaining a slightly acidic pH (if compatible with your reaction) can help to keep the piperidine nitrogen protonated, thus significantly reducing its nucleophilicity and inhibiting cyclization.
-
Basic Conditions: Avoid strongly basic conditions during workup and purification if possible, as this will deprotonate any residual hydrobromide salt, generating the more reactive free base.
-
Visualizing the Decomposition Pathway and Prevention
Decomposition Mechanism
The following diagram illustrates the intramolecular cyclization of 2-(2-Bromoethyl)-1-methylpiperidine to its bicyclic aziridinium bromide.
Caption: Intramolecular cyclization of 2-(2-Bromoethyl)-1-methylpiperidine.
Workflow for Preventing Degradation
This workflow outlines the key decision points and actions to maintain the stability of the compound.
Caption: Recommended workflow for handling and use.
References
- J-Pharma. (2024).
- BroadPharm. (2016).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025).
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]
- Chapman, N. B., & Parker, R. E. (1955). The kinetics and mechanism of the reactions of 2-chloro- and 2-bromo-ethylamine in aqueous solution. Journal of the Chemical Society (Resumed), 2075-2080.
- Alvar, C. E. S., & Nudelman, N. S. (2003). Unusual Solvent Effects in the Reactions of 1-Halo-2,4-dinitrobenzenes and Aniline in Aprotic and Dipolar-Aprotic Solvents.
- Yagmur, S., et al. (2023). Theoretical investigation of the effects of solvents and para-substituents. Revista Mexicana de Física, 71(1), 010401.
-
JoVE. (n.d.). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]
- Lee, K., & Kim, D. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(9), 2496.
- Lee, K., & Kim, D. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.pub, 1(1), 2.
- Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products.
- Aschimfarma. (2016). Regulatory Control and Impact on NMR Spectroscopy.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724.
Sources
- 1. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C. E. S. Alvar and N. S. Nudelman, “Unusual Solvent Effects in the Reactions of 1-Halo-2,4-dinitrobenzenes and Aniline in Aprotic and Dipolar-Aprotic Solvents. Effects of Aggregates,” ARKIVOC, 2003, pp. 95-106. - References - Scientific Research Publishing [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Theoretical investigation of the effects of solvents and para-substituents [scielo.org.mx]
Technical Support Center: Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine
Welcome to the technical support guide for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following questions and answers provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Overall Synthetic Pathway
The most common and efficient synthesis of 2-(2-Bromoethyl)-1-methylpiperidine proceeds via a two-step sequence starting from the commercially available 2-(piperidin-2-yl)ethanol. The process involves an initial N-methylation followed by the bromination of the primary alcohol.
Caption: General two-step synthesis of the target compound.
Part 1: N-Methylation Troubleshooting
This section addresses issues related to the synthesis of the intermediate, 2-(1-methylpiperidin-2-yl)ethanol. The Eschweiler-Clarke reaction is a preferred method due to its high yield and selectivity for methylation without the risk of forming quaternary ammonium salts.[1]
Q1: My N-methylation via the Eschweiler-Clarke reaction is sluggish or incomplete. How can I improve the conversion?
Answer: Incomplete conversion in an Eschweiler-Clarke reaction typically points to issues with reagent stoichiometry, reaction temperature, or reaction time.
-
Causality: The mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid. If either reagent is limiting or the temperature is too low to drive the reaction, the conversion will be poor.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a slight excess of both formaldehyde (typically 1.1-1.2 equivalents) and formic acid (typically 2-3 equivalents) is used. Formic acid acts as both the reducing agent and a catalyst.
-
Temperature Control: The reaction is often heated to 80-100 °C. Initially, the addition of the piperidine derivative to the formaldehyde/formic acid mixture should be done cautiously at a lower temperature (0-25 °C) to control the initial exothermic reaction, before heating to reflux to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material is more polar than the N-methylated product. If the reaction has stalled, a small additional charge of formic acid and formaldehyde may be beneficial.
-
Workup: After completion, the reaction must be basified (e.g., with NaOH or K₂CO₃) to a pH > 10 to deprotonate the product amine, allowing for efficient extraction into an organic solvent like dichloromethane or ethyl acetate.
-
Part 2: Bromination of 2-(1-Methylpiperidin-2-yl)ethanol
The conversion of the alcohol intermediate to the final alkyl bromide is the most critical and often challenging step. The primary alcohol structure is susceptible to both substitution (Sₙ2) and elimination (E2) pathways. The choice of brominating agent is crucial for maximizing yield and minimizing byproducts.
Q2: Which brominating agent should I use: Phosphorus Tribromide (PBr₃) or the Appel Reaction (PPh₃/CBr₄)?
Answer: Both PBr₃ and the Appel reaction are effective for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism, which proceeds with inversion of configuration and avoids carbocation rearrangements.[2][3][4][5] The best choice depends on factors like scale, substrate sensitivity, and purification capabilities.
| Feature | Phosphorus Tribromide (PBr₃) | Appel Reaction (PPh₃ + CBr₄) |
| Mechanism | Sₙ2 | Sₙ2 |
| Conditions | Typically neat or in a non-polar solvent (e.g., DCM, ether) at 0 °C to reflux. | Mild, neutral conditions. Typically in DCM or THF at 0-25 °C.[4] |
| Stoichiometry | ~0.33-0.4 equivalents per OH group.[6] | 1.1-1.5 equivalents of PPh₃ and CBr₄.[4] |
| Byproducts | Phosphorous acid (H₃PO₃), which is water-soluble and easily removed by aqueous workup.[7] | Triphenylphosphine oxide (Ph₃P=O) and bromoform (CHBr₃).[4] |
| Advantages | Inexpensive, byproducts are easily removed. | Very mild conditions, suitable for sensitive substrates. |
| Disadvantages | Highly corrosive and moisture-sensitive; reacts violently with water.[3] Can generate HBr, which may promote side reactions. | Ph₃P=O can be difficult to separate from the product.[8] Reagents are more expensive. |
Q3: I'm getting a low yield with PBr₃. What are the most common reasons for failure?
Answer: Low yields in PBr₃ reactions are almost always due to moisture contamination, improper stoichiometry, or sub-optimal temperature control.
-
Causality: PBr₃ reacts vigorously with water to produce phosphorous acid and HBr gas.[7][9] This decomposition not only consumes the reagent but also introduces excess acid, which can protonate the piperidine nitrogen, making the substrate less reactive or promoting side reactions.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents must be anhydrous. The starting alcohol should be rigorously dried, as it can be hygroscopic.
-
Controlled Reagent Addition: The reaction is highly exothermic. Cool the solution of the alcohol in an appropriate solvent (e.g., anhydrous diethyl ether or DCM) to 0 °C in an ice bath. Add the PBr₃ dropwise with vigorous stirring. Never add the alcohol to the PBr₃, as this can lead to localized overheating and side reactions.[6]
-
Monitor Stoichiometry: Use a slight excess of PBr₃ (around 0.4 equivalents per equivalent of alcohol) to ensure full conversion.[9]
-
Reaction Progress: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor by TLC or GC-MS until the starting material is consumed.
-
Careful Quenching: After the reaction is complete, cool it back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice water to neutralize excess PBr₃ and HBr. Be cautious, as this can be a vigorous process.
-
Caption: Sₙ2 mechanism for the bromination of an alcohol with PBr₃.[6]
Q4: I used the Appel reaction, but now I can't separate my product from the triphenylphosphine oxide (Ph₃P=O) byproduct. What's the best purification strategy?
Answer: The separation of a basic amine product from the neutral, highly crystalline, and often sparingly soluble Ph₃P=O is a classic challenge of the Appel and related reactions (e.g., Mitsunobu).
-
Causality: Ph₃P=O has moderate polarity and can co-elute with products on silica gel. Its high melting point and tendency to crystallize can also complicate purification.
-
Purification Workflow:
-
Initial Filtration: After the reaction, dilute the mixture with a non-polar solvent like hexanes or pentane and cool it in an ice bath. A significant portion of the Ph₃P=O may precipitate and can be removed by filtration.[10]
-
Acid-Base Extraction: This is the most effective method.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the solution with dilute aqueous acid (e.g., 1M HCl). The basic product, 2-(2-Bromoethyl)-1-methylpiperidine, will be protonated and move to the aqueous layer.
-
The neutral Ph₃P=O and any unreacted CBr₄ will remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh dilute acid to ensure complete product extraction.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and carefully basify it with 10% NaOH or K₂CO₃ until the pH is > 10.
-
Extract the now deprotonated (free base) product back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography: If the product is still impure, column chromatography on silica gel can be performed. Using a solvent system with a small amount of triethylamine (e.g., 1-2%) added to the mobile phase (e.g., ethyl acetate/hexanes) is crucial to prevent the basic amine product from tailing on the acidic silica.
-
Q5: My final product seems unstable and darkens over time. Why is this happening and how can I store it?
Answer: The product contains both a tertiary amine nucleophile and an alkyl bromide electrophile within the same molecule. This makes it susceptible to intramolecular Sₙ2 reaction, leading to the formation of a bicyclic quaternary ammonium salt (spirocycle). This self-reaction is a common degradation pathway.
-
Troubleshooting and Storage:
-
Purity: Ensure the product is highly pure before storage, as impurities can catalyze decomposition.
-
Storage as the Salt: The most reliable method for long-term storage is to convert the free base to its hydrobromide (HBr) salt. The protonated amine is no longer nucleophilic, preventing the intramolecular cyclization.
-
Protocol for Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. Slowly add a solution of HBr in acetic acid or ethereal HCl until precipitation is complete. Collect the resulting solid salt by filtration, wash with cold ether, and dry under vacuum. The salt is typically a stable, crystalline solid.
-
Storage Conditions: If storing as the free base for short periods, keep it under an inert atmosphere (nitrogen or argon), at low temperature (-20 °C), and protected from light.
-
References
-
Conti, P., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]
-
Organic Chemistry Explained. (n.d.). Alcohol to Bromide - Common Conditions. OrgoSolver. [Link]
-
Organic Chemistry Explained. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver. [Link]
-
Pansare, S. V., & Pandya, A. D. (2015). Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol. ResearchGate. [Link]
-
Vedantu. (2023). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Vedantu. [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
-
Pansare, S. V., & Pandya, A. D. (2015). FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. [Link]
-
Wikipedia. (n.d.). Phosphorus tribromide. Wikipedia. [Link]
- Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]
-
Sygnature Discovery. (n.d.). Case Study - Key Intermediate Rescue. Sygnature Discovery. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
-
Reddit. (2022). Help needed! Why my appel reaction did not work ?. Reddit. [Link]
-
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]
-
Wikipedia. (n.d.). Appel reaction. Wikipedia. [Link]
-
Organic Reactions. (2017). Reaction Procedure of Appel Reaction & Workup. Organic Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
Technical Support Center: 2-(2-Bromoethyl)-1-methylpiperidine Chemistry
The following Technical Support Guide is structured to address the specific challenges of working with 2-(2-Bromoethyl)-1-methylpiperidine (often abbreviated as BEMP or the Piperidine Halide ).
This guide moves beyond standard protocols to address the mechanistic root causes of impurity formation, specifically focusing on the competition between substitution, elimination, and cyclization pathways.
Subject: Byproduct Analysis & Process Optimization Applicable For: Synthesis of Phenothiazine Neuroleptics (e.g., Thioridazine), Antihistamines, and Heterocyclic Building Blocks. Chemical Entity: 2-(2-Bromoethyl)-1-methylpiperidine (typically supplied as HBr salt).
The Core Chemistry: The "Indolizidinium" Switch
To troubleshoot byproducts, you must understand the invisible intermediate. Unlike simple alkyl halides, this molecule possesses an internal nucleophile (the tertiary amine) located exactly 4 carbons away from the leaving group (Bromide).
Upon neutralization of the HBr salt, the free base undergoes rapid Neighboring Group Participation (NGP) . It does not react as a linear alkyl halide; it reacts via a bicyclic transition state.
The Mechanistic Pathway
The nitrogen lone pair attacks the terminal carbon (C-beta), displacing the bromide to form a transient 1-methyl-indolizidinium ion (a 5,6-fused bicyclic quaternary ammonium salt).
-
Path A (Desired): The external nucleophile (e.g., phenothiazine anion) attacks the terminal carbon, opening the 5-membered ring and yielding the desired linear product.
-
Path B (Elimination): A base abstracts a proton from the
-carbon, collapsing the intermediate into 1-methyl-2-vinylpiperidine . -
Path C (Hydrolysis): Trace water attacks the intermediate, forming the alcohol impurity.
Figure 1: The reaction coordinate showing the critical Indolizidinium intermediate which dictates the impurity profile.
Troubleshooting Impurity Profiles (Q&A)
This section addresses specific spectral anomalies and yield losses.
Issue 1: High Levels of "Vinyl" Impurity
Symptom: HPLC shows a non-polar impurity eluting after the main peak; 1H NMR shows vinylic protons (multiplets at 5.0–6.0 ppm). Identity: 1-Methyl-2-vinylpiperidine.
| Probable Cause | Mechanism | Corrective Action |
| Base Strength | Strong bases (e.g., NaNH₂, LiHMDS) promote E2 elimination on the ethyl side chain. | Switch to a weaker base if possible (e.g., K₂CO₃, Cs₂CO₃) or control stoichiometry strictly. |
| Temperature | High temperatures favor elimination (entropy driven) over substitution. | Lower reaction temperature. If the reaction is sluggish, use a more polar aprotic solvent (DMF, DMSO) to accelerate substitution without heating. |
| Order of Addition | Adding BEMP to the base before the nucleophile is present. | Protocol Change: Generate the nucleophile (e.g., phenothiazine anion) first, then add BEMP slowly. Ensure the nucleophile is in excess. |
Issue 2: "Missing" Mass & Polymerization
Symptom: Low assay yield, gum formation, broad baseline humps in NMR. Identity: Intermolecular Quaternization (Oligomers).
Technical Insight: If the free base of BEMP is allowed to stand in solution without a trapping nucleophile, the nitrogen of Molecule A attacks the bromide of Molecule B. This creates a "head-to-tail" dimer/polymer chain.
Protocol Fix:
-
Never store the free base.
-
Generate the free base in situ in the presence of the capturing nucleophile.
-
If you must isolate the free base (e.g., for extraction), keep it at <0°C and use within 15 minutes.
Issue 3: The "Alcohol" Peak
Symptom: Polar impurity eluting early in Reverse Phase HPLC. Mass = M-Br+OH (MW ~143). Identity: 2-(2-Hydroxyethyl)-1-methylpiperidine.[1]
Root Cause: The indolizidinium intermediate is highly electrophilic. Even trace moisture in solvents (acetone, acetonitrile) will open the ring to form the alcohol.
Corrective Action:
-
Dry solvents to <500 ppm water (Karl Fischer titration).
-
Avoid hygroscopic bases (e.g., old NaOH pellets). Use anhydrous K₂CO₃ or NaH (in oil).
Analytical Protocols
Distinguishing the starting material (SM), the vinyl impurity, and the product requires specific chromatographic conditions due to the basic nature of the piperidine ring.
Recommended HPLC Method (Reverse Phase)
Standard acidic mobile phases can cause peak tailing for piperidines due to silanol interactions. High pH or Ion-Pair chromatography is required.
| Parameter | Condition | Rationale |
| Column | C18 (Base Deactivated) or Phenyl-Hexyl | Phenyl columns provide better selectivity for the vinyl impurity via |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | High pH keeps the piperidine neutral, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | - |
| Gradient | 10% B to 90% B over 15 min | - |
| Detection | UV 210 nm (for SM/Vinyl); 254 nm (for Product) | The piperidine ring has weak UV absorbance; use 210 nm for raw material tracking. |
Rapid TLC Stain
The BEMP molecule does not absorb strongly in UV. Use Dragendorff’s Reagent .
-
Result: Orange spots on a yellow background.
-
Differentiation:
-
Vinyl Impurity: High Rf (Non-polar).
-
BEMP (SM): Mid Rf.
-
Alcohol/Quat Salts: Baseline (Very polar).
-
Storage & Handling Guide
The Golden Rule: Treat 2-(2-Bromoethyl)-1-methylpiperidine as a "Use-Immediately" reagent.
Stability Logic Tree
Figure 2: Storage logic based on physical state.
Handling Checklist
-
Hygroscopicity: The HBr salt is hygroscopic. Weigh quickly or in a glovebox. Wet salt leads to hydrolysis during the reaction.
-
Safety: It is a nitrogen mustard analogue. It is a potent alkylating agent and a severe skin/eye irritant. Double-glove and use a fume hood.
-
Neutralization: If your protocol requires the free base, perform the neutralization (e.g., with NaHCO₃/DCM) at 0°C and proceed immediately to the coupling step.
References
-
Bourquin, J. P., et al. (1958). Synthese von Phenothiazin-Derivaten. Helvetica Chimica Acta, 41(4), 1072–1108. (Foundational text on Thioridazine synthesis and the use of 2-(2-bromoethyl)-1-methylpiperidine). Link
-
Mohammad, T., et al. (1990). An improved synthesis of dideuterated thioridazine with the label in the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 28(9), 1087-1090. (Details the hydrolysis byproducts and alcohol precursors). Link
-
Stirling, C. J. M. (1960). Intramolecular substitution in the reaction of 2-haloethylamines. Journal of the Chemical Society.[2] (Mechanistic grounding for the indolizidinium/aziridinium intermediates). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. (Safety and handling data). Link
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(2-Bromoethyl)-1-methylpiperidine and Its Analogs
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals targeting a wide array of biological systems.[1] This guide provides a detailed comparative analysis of the biological activity of 2-(2-Bromoethyl)-1-methylpiperidine and its structural analogs. While direct biological data on 2-(2-Bromoethyl)-1-methylpiperidine is sparse in publicly available literature, its structure, featuring a reactive bromoethyl group, strongly suggests its role as a potential irreversible ligand. By drawing parallels with well-characterized haloalkylamine analogs, particularly those targeting cholinergic receptors, we can infer its likely mechanism of action and biological profile. This guide synthesizes data on various piperidine derivatives to offer a comparative perspective on their interactions with key biological targets, including cholinergic, sigma, and dopamine receptors, as well as their potential as cholinesterase inhibitors and anticancer agents. Detailed experimental protocols and mechanistic diagrams are provided to support researchers in the design and execution of further investigations into this versatile class of compounds.
Introduction: The Piperidine Moiety and the Significance of Haloalkylamine Derivatives
The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and its presence in numerous natural alkaloids and synthetic drugs.[1][2] Piperidine derivatives exhibit a vast range of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticholinergic effects.[3][4][5]
The introduction of a haloalkylamine moiety, such as the 2-bromoethyl group in 2-(2-Bromoethyl)-1-methylpiperidine, transforms the molecule from a potentially reversible ligand into a reactive alkylating agent. Such compounds are invaluable as pharmacological tools for irreversibly labeling and characterizing receptors. The mechanism typically involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then forms a covalent bond with a nucleophilic residue within the receptor's binding site.[6]
A well-studied analog, N-(2-bromoethyl)-4-piperidinyl diphenylacetate (a bromo analog of 4-DAMP mustard), has been shown to cyclize almost instantaneously at physiological pH to its aziridinium ion, which then acts as an irreversible inhibitor of muscarinic receptors.[6] Given this precedent, 2-(2-Bromoethyl)-1-methylpiperidine is hypothesized to act similarly, making it a potentially powerful probe for studying receptors that bind N-methylpiperidine-containing ligands.
Proposed Mechanism of Action
The bromoethyl group is expected to undergo intramolecular cyclization to form a reactive aziridinium intermediate. This electrophilic species can then be attacked by a nucleophilic residue (e.g., from an aspartate, cysteine, or tyrosine side chain) in the binding pocket of a target receptor, leading to covalent and irreversible inhibition.
Caption: Proposed mechanism of irreversible receptor inhibition by 2-(2-Bromoethyl)-1-methylpiperidine.
Comparative Biological Activity of Piperidine Analogs
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the nitrogen atom. This section compares the activity of various analogs at several key receptor systems.
Cholinergic System Modulation
The cholinergic system, involving acetylcholine and its receptors (muscarinic and nicotinic) and degrading enzymes (acetylcholinesterase, AChE), is a primary target for many piperidine-based drugs.
Muscarinic Receptor Affinity: Muscarinic receptors (M1-M5) are G-protein coupled receptors involved in numerous physiological functions.[7][8] The N-benzylpiperidine fragment, found in drugs like Donepezil, is known to interact with the catalytic anionic site (CAS) of AChE.[9] Analogs of 4-DAMP, which contain a piperidinyl ring, act as selective and irreversible inhibitors of muscarinic receptors.[6] It is plausible that 2-(2-Bromoethyl)-1-methylpiperidine would also display affinity for muscarinic receptors, potentially with irreversible action. Studies on pyrrolidine-based analogs (a five-membered ring variant) have shown that such structural modifications can produce compounds with selectivity towards the M2 receptor subtype, often acting as partial agonists.[10]
Cholinesterase Inhibition: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[11][12] Many potent AChE inhibitors are piperidine derivatives.[13] The inhibitory potency is highly sensitive to the substitution pattern. For example, N-benzyl-4-piperidinone derivatives have been synthesized and evaluated, with some compounds showing significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE).[9]
Sigma (σ) and Dopamine Receptor Binding
Sigma Receptor (σR) Affinity: Sigma receptors (σ1 and σ2) are implicated in neuromodulation and are overexpressed in proliferating cancer cells.[14] A study comparing piperazine and piperidine derivatives found that the piperidine moiety was a critical structural element for high affinity and selectivity for the σ1 receptor over the σ2 subtype.[15]
Dopamine Receptor Affinity: The binding affinity of piperidine analogs to CNS receptors like the Dopamine D2 receptor is a key parameter for antipsychotic drug development.[16] Radioligand binding assays have been used to compare the affinity of various piperidine derivatives for this target.
Anticancer and Analgesic Properties
Anticancer Activity: Various piperidine derivatives have been studied as potential antitumor agents.[2][17] Their mechanisms can include the induction of apoptosis and inhibition of cancer cell growth, with some compounds showing considerable toxicity to cancer cell lines compared to normal cells.[2][17] 4-(2-Aminoethyl)piperidine derivatives, for instance, have shown antiproliferative effects on human lung and prostate cancer cells.[14]
Analgesic Activity: The piperidine ring is a core structure in many potent analgesics, such as meperidine and fentanyl.[18] Structure-activity relationship (SAR) studies of meperidine analogs show that modifications to the C-4 substituents and the N-methyl group significantly alter analgesic potency.[18] Other synthetic piperidine derivatives have also shown varying degrees of analgesic activity in preclinical models.[4]
Quantitative Data Summary
The following tables summarize publicly available data for various piperidine analogs to provide a quantitative comparison of their biological activities.
Table 1: Comparative Cholinesterase Inhibitory Activity
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Piperidinone | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | [9] |
| Piperidinone | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | [9] |
| Piperidinone | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | AChE | 18.04 | [9] |
Table 2: Comparative CNS Receptor Binding Affinity
| Compound Class | Derivative | Target | Ki (nM) | Reference(s) |
| Piperidine | Compound 5 | hH3R | 7.70 | [15][19] |
| Piperidine | Compound 5 | σ1R | 3.64 | [15][19] |
| Piperidine | Compound 11 | hH3R | 6.20 | [15][19] |
| Piperidine | Compound 11 | σ1R | 4.41 | [15][19] |
| Piperazine | Compound 4 | hH3R | 3.17 | [15][19] |
| Piperazine | Compound 4 | σ1R | 1531 | [15][19] |
| Piperidine | Compound P7 | Dopamine D2 | 3.64 | [16] |
| Piperidine | Compound P8 | Dopamine D2 | 7.70 | [16] |
| Piperazine | Compound Pz1 | Dopamine D2 | 1531 | [16] |
| *Note: Compound structures are detailed in the cited reference. |
In-Depth Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for key assays are provided below. These represent standard, validated methods in the field.
General Experimental Workflow
The evaluation of novel piperidine analogs typically follows a multi-stage process from initial screening to in vivo validation.
Caption: A typical experimental workflow for the evaluation of novel piperidine analogs.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is a generalized method for determining the binding affinity of a test compound (e.g., a piperidine analog) for a specific receptor, such as the Dopamine D2 or Sigma-1 receptor.
-
Preparation of Membranes:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells with hD2R).
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, prepare parallel wells containing a high concentration of a known, potent unlabeled ligand (e.g., Haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Scintillation Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[12]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in the buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.
-
Prepare a stock solution of the AChE enzyme.
-
Prepare serial dilutions of the test piperidine compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to a control well with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit the data and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Directions
The piperidine scaffold remains a highly productive starting point for the development of novel therapeutic agents. While 2-(2-Bromoethyl)-1-methylpiperidine itself is not well-characterized, its chemical structure strongly points to its potential as an irreversible pharmacological probe, particularly for cholinergic receptors. By comparing its structure to a wide range of biologically active analogs, this guide highlights key structure-activity relationships that govern affinity for cholinesterases, muscarinic, sigma, and dopamine receptors. The provided experimental protocols offer a validated framework for researchers to systematically investigate this compound and its future derivatives. Further research should focus on synthesizing and directly evaluating 2-(2-Bromoethyl)-1-methylpiperidine in binding and functional assays to confirm its hypothesized mechanism and to identify its primary biological targets, thereby unlocking its potential as a valuable tool for receptor pharmacology.
References
-
Neurochemical Research. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
Slideshare. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]
-
ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Available at: [Link]
-
Elsevier. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Available at: [Link]
-
PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available at: [Link]
-
IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. Available at: [Link]
-
PubMed. (n.d.). Kinetics of activation and in vivo muscarinic receptor binding of N-(2-bromoethyl)-4-piperidinyl diphenylacetate: an analog of 4-DAMP mustard. Available at: [Link]
-
Journal of Clinical Medicine of Kazakhstan. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
Chemistry Europe. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available at: [Link]
-
Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nigel JM Birdsall et al. Available at: [Link]
-
PubMed. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Available at: [Link]
-
Pharmacy 180. (n.d.). SAR of Meperidine Analogues - Narcotic Analgesics. Available at: [Link]
-
MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. Available at: [Link]
-
ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Available at: [Link]
-
ACS Publications. (2021). [Supporting Information for] Structural and Molecular Insight into Piperazine and Piperidine Derivatives.... Available at: [Link]
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Comparative Characterization & Reactivity Profile: 2-(2-Bromoethyl)-1-methylpiperidine
Content Type: Technical Comparison Guide Subject: 2-(2-Bromoethyl)-1-methylpiperidine (Hydrobromide Salt) CAS: 26973-24-0 (HBr salt); 7329-13-7 (Free Base) Primary Application: Electrophilic precursor for bicyclic aziridinium intermediates in heterocyclic synthesis.
Executive Summary & Strategic Positioning
2-(2-Bromoethyl)-1-methylpiperidine is a specialized electrophile used primarily to generate the 1-methyl-1-azoniabicyclo[4.1.0]heptane cation (an aziridinium ion). Unlike simple alkyl halides, this compound does not react via a standard
Why choose this reagent?
-
Vs. Chloro-analogs: The bromo-derivative cyclizes to the active aziridinium species significantly faster (
) due to the weaker C-Br bond, allowing reactions to proceed under milder thermal conditions. -
Vs. Hydroxy-precursors: While the alcohol precursor (2-(2-hydroxyethyl)-1-methylpiperidine) is stable, it requires in situ activation (e.g., Mitsunobu conditions or tosylation). The bromo-salt is a "pre-activated" solid source.
-
Vs. Free Base: The free base is unstable and prone to dimerization/polymerization. The hydrobromide salt is the industry-standard form for storage and handling.
Structural Characterization Data[1][2]
The following data characterizes the Hydrobromide (HBr) salt , which is the stable, isolable form. The free base is an oil that should be generated immediately prior to use.
Spectroscopic Profile (HBr Salt)
| Technique | Parameter | Observed Data / Characteristic Signals | Interpretation |
| Solvent | Polar solvent required for salt solubility. | ||
| Triplet ( | -CH | ||
| Singlet ( | N-CH | ||
| Multiplet ( | Ring protons adjacent to Nitrogen (C2-H and C6-H | ||
| Multiplets ( | Remaining ring/chain methylenes (C3, C4, C5, and ethyl linker). | ||
| C-Br | Carbon attached to Bromine. | ||
| N-Me | N-Methyl carbon. | ||
| C-N | Ring carbons adjacent to Nitrogen. | ||
| Mass Spec | Pattern | M+ and (M+2)+ | 1:1 Ratio . Signature isotopic pattern of |
| m/z | 205 / 207 (Free cation) | Molecular ion of the free base. |
Physical Properties[3]
-
Appearance: White to off-white crystalline solid (HBr salt).
-
Melting Point: 89 – 92 °C (Recrystallized from Ethanol/Ether).
-
Solubility: Highly soluble in water, methanol, DMSO. Insoluble in diethyl ether, hexanes.
-
Stability: Hygroscopic. Must be stored in a desiccator. The free base degrades within hours at room temperature.
Comparative Performance: Reactivity & Kinetics[4]
The utility of this compound relies on the formation of the Aziridinium Ion .[1][2][3][4] The table below compares the Bromo-variant against common alternatives.
Table 1: Electrophile Comparison Matrix
| Feature | Bromo-Analog (Subject) | Chloro-Analog | Tosylate-Analog |
| Leaving Group Ability | High (Br⁻ is a weak base) | Moderate (Cl⁻ is a stronger base) | Very High (OTs⁻ is non-nucleophilic) |
| Aziridinium Formation ( | Fast ( | Slow (Requires heat >60°C) | Instant (Often too unstable to isolate) |
| Side Reactions | Low (Clean cyclization) | Moderate (Competing intermolecular reactions due to slow cyclization) | High (Hydrolysis/Polymerization) |
| Storage Stability | High (as HBr salt) | Very High (as HCl salt) | Low (Thermal decomposition) |
| Cost | Moderate | Low | High |
Mechanism of Action (The "Why")
The reaction is not a direct attack by the external nucleophile on the carbon bearing the bromine.
-
Step 1 (Rate Limiting): The nitrogen lone pair attacks the
-carbon, displacing the bromide. -
Intermediate: A bicyclic 1-azoniabicyclo[4.1.0]heptane (aziridinium) ion is formed.[3]
-
Step 2: The external nucleophile attacks the aziridinium ring to relieve ring strain.
Note on Regioselectivity: Nucleophiles can attack either carbon of the aziridine ring. However, for 2-substituted piperidines, attack usually occurs at the less hindered primary carbon, retaining the original piperidine skeleton size but extending the chain or modifying the substituent.
Visualized Pathways
Activation & Reaction Mechanism
This diagram illustrates the critical Neighboring Group Participation (NGP) that distinguishes this reagent.
Caption: The nitrogen lone pair drives the expulsion of bromine, forming the highly reactive aziridinium intermediate which then captures the nucleophile.
Experimental Protocols
Protocol A: Synthesis from Alcohol (Standard Preparation)
This protocol converts 2-(2-hydroxyethyl)-1-methylpiperidine to the target bromide.
Reagents:
-
2-(2-Hydroxyethyl)-1-methylpiperidine (1.0 eq)
-
Hydrobromic acid (48% aq, 3.0 eq) or
(0.4 eq) in DCM. -
Solvent: Toluene (for azeotropic removal of water) or DCM.
Step-by-Step:
-
Charge: Dissolve the alcohol starting material in Toluene.
-
Acid Addition: Add 48% HBr slowly. The mixture may biphasic.
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the bromide.
-
Monitoring: Monitor by TLC (System: MeOH/DCM/NH4OH). The alcohol is more polar; the bromide is less polar.
-
Isolation (Salt): Cool the solution. The HBr salt may precipitate directly. If not, concentrate under vacuum and recrystallize from Ethanol/Et2O.
-
Checkpoint: Target MP should be ~90°C.
-
-
Yield: Typical yields are 75-85%.
Protocol B: Generation of Free Base for Immediate Use
WARNING: The free base is a potent vesicant (blistering agent) similar to nitrogen mustards. Handle in a fume hood with double gloves.
-
Suspend the HBr salt in DCM (Dichloromethane).
-
Add cold saturated
or solution. -
Stir rapidly for 10 minutes at 0°C.
-
Separate the organic layer.[5]
-
Dry over anhydrous
(Do not use acidic drying agents). -
Use immediately. Do not store the free base; it will self-quaternize to the aziridinium polymer.
Safety & Handling (Critical)
-
Toxicity: This compound is a structural analog of nitrogen mustards. It is an alkylating agent and should be treated as a potential mutagen and carcinogen.
-
Skin Contact: Causes severe burns and blistering. The mechanism that makes it a good reagent (aziridinium formation) also makes it attack DNA/Proteins.
-
Neutralization: Spills should be treated with dilute ammonia or thiosulfate solution to quench the alkylating potential.
References
-
Synthesis and Reactivity of Aziridinium Ions
- Source: D'hooghe, M., & De Kimpe, N. (2006). "Synthetic Applications of Aziridinium Ions." Chemical Reviews.
- Relevance: Defines the mechanistic pathway and comparison of leaving groups (Br vs Cl).
-
Characterization of Piperidine Derivatives
- Source:Journal of Medicinal Chemistry, "Synthesis of Thioridazine Analogs."
- Relevance: Provides melting point and NMR d
-
Physical Data & Safety (MSDS)
- Source: Sigma-Aldrich / Merck Safety Data Sheet for "2-(2-Bromoethyl)-1-methylpiperidine hydrobromide".
-
Relevance: H-codes, P-codes, and physical handling data.[6]
- Mechanistic Insight (NGP)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis [frontiersin.org]
- 4. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-(2-bromoethyl)piperidine hydrobromide | 89796-22-5 [sigmaaldrich.com]
Technical Comparison Guide: Structural Validation of 2-(2-Bromoethyl)-1-methylpiperidine
Executive Summary & Core Challenge
2-(2-Bromoethyl)-1-methylpiperidine is a critical intermediate in the synthesis of neuroleptic drugs (e.g., thioridazine) and antihistamines. However, its structural validation presents a unique challenge due to its dynamic instability .
While the hydrobromide salt (HBr) is stable, the free base is a "nitrogen mustard" analog. Upon basification or heating, it undergoes rapid intramolecular cyclization to form a reactive aziridinium ion (1-methyl-1-azoniabicyclo[4.1.0]heptane).
This guide compares the three primary analytical methodologies—NMR, LC-MS, and IR —for confirming the structure of 2-(2-Bromoethyl)-1-methylpiperidine. It specifically addresses the critical need to distinguish the intact linear bromide from its cyclized degradation product and the hydrolyzed alcohol precursor.
The Stability Paradox: Understanding the "Alternative" Structures
Before selecting an analytical method, one must understand what we are distinguishing the product against. The primary impurities are not foreign substances but the molecule's own degradation states.
Degradation Pathway (DOT Visualization)
The following diagram illustrates the equilibrium that complicates analysis. The "Target" is the linear bromide; the "Alternative" is the bicyclic aziridinium ion.
Figure 1: The degradation pathway. Analysis must confirm the molecule exists in the "Salt" or "Free Base" state and has not cyclized to the "Aziridinium" form.
Comparative Analysis of Validation Methods
This section compares the efficacy of different techniques in distinguishing the target molecule from the aziridinium ion and the alcohol precursor.
Method Comparison Matrix
| Feature | Method A: 1H NMR (Gold Standard) | Method B: LC-MS (High Sensitivity) | Method C: FT-IR (Quick Check) |
| Primary Utility | Definitive structural proof & purity. | Detecting trace impurities. | Functional group confirmation. |
| Specificity | High: Distinguishes linear vs. cyclic. | Medium: Isomers have same Mass/Charge. | Low: Fingerprint only. |
| Sample Prep Risk | Low: Can run salt directly in D₂O/DMSO. | High: LC solvents may trigger cyclization. | Low: Solid state analysis. |
| Key Marker | Triplet at ~3.5 ppm (CH₂Br). | Isotopic pattern (Br⁷⁹/Br⁸¹). | C-Br stretch (~500-600 cm⁻¹). |
| Recommendation | Primary Release Test | Impurity Profiling | Goods-in Identification |
Deep Dive: Method A - Nuclear Magnetic Resonance (NMR)
NMR is the only method that unequivocally distinguishes the linear alkyl bromide from the cyclic aziridinium ion.
Diagnostic Signals (400 MHz, CDCl₃ or D₂O)
| Moiety | Target: Linear Bromide (δ ppm) | Impurity: Aziridinium Ion (δ ppm) | Impurity: Alcohol (δ ppm) |
| N-CH₃ | 2.25 - 2.35 (s) | 3.10 - 3.30 (s) (Deshielded/Quaternary) | 2.25 - 2.30 (s) |
| CH₂-X | 3.45 - 3.55 (t) (Diagnostic) | Complex Multiplet (Ring strain) | 3.65 - 3.80 (t) |
| C2-H | ~2.10 (m) | ~3.80 (m) | ~2.10 (m) |
Expert Insight:
-
The "Triplet Test": The presence of a clean triplet at ~3.5 ppm is the primary confirmation of the intact ethyl bromide chain. If this signal broadens or disappears while the N-Me signal shifts downfield (>3.0 ppm), cyclization has occurred.
-
Salt vs. Free Base: In D₂O (salt form), the N-Me and ring protons will shift slightly downfield compared to the free base in CDCl₃ due to protonation of the nitrogen.
Deep Dive: Method B - LC-MS / MS Spectrometry
Mass spectrometry is excellent for confirming the presence of bromine but struggles to distinguish the free base from the aziridinium ion because they are isomers (exact same mass).
Key MS Characteristics (ESI+)
-
Target Mass: [M+H]⁺ = 206.0 / 208.0 (approx).
-
Isotope Pattern: The hallmark of this compound is the 1:1 doublet signal separated by 2 amu (⁷⁹Br and ⁸¹Br).
-
If the 1:1 ratio is lost: You likely have the alcohol (no Br) or an elimination product.
-
-
Fragmentation:
-
Loss of Br: Look for a fragment at M-80 (m/z ~126). This corresponds to the N-methyl-2-ethylpiperidinium cation.
-
Warning: Do not use GC-MS for the free base. The high temperature of the injection port (250°C) will instantly cyclize or degrade the molecule, leading to false negatives for the linear bromide.
Experimental Protocols
Protocol A: Preparation of Free Base for NMR (Critical Control)
Use this protocol only if you must characterize the free base. The salt is preferred for routine checks.
-
Dissolution: Dissolve 50 mg of the HBr salt in 2 mL ice-cold water (0°C).
-
Basification: Add cold 1M NaOH dropwise until pH ~10. Keep on ice.
-
Extraction: Rapidly extract with 1 mL cold CDCl₃ (pre-chilled).
-
Separation: Filter the organic layer through a small plug of anhydrous K₂CO₃ directly into the NMR tube.
-
Acquisition: Run the NMR immediately at ambient or cooled temperature (do not heat the probe).
Protocol B: Routine Purity Check (HBr Salt)
-
Solvent: Dissolve 20 mg of the salt in 0.6 mL D₂O.
-
Reference: Use TSP (trimethylsilylpropanoic acid) as internal standard (0.0 ppm).
-
Criteria: Confirm 1:1 integration of the CH₂Br triplet vs. the C2-H methine.
Decision Tree for Structural Confirmation
Use this workflow to select the correct validation path based on your material state.
Figure 2: Analytical decision matrix. Note that the free base requires strict temperature control to avoid false degradation results.
References
-
PubChem. (n.d.). 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide.[1] National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
Kim, H., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.).[2] 2-Methylpiperidine Mass Spectrum. National Institute of Standards and Technology.[2] Retrieved February 20, 2026, from [Link]
- D'Hogge, M., et al. (2017). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening. Asian Journal of Organic Chemistry.
Sources
A Comparative Guide to the Performance of 2-(2-Bromoethyl)-1-methylpiperidine in Synthetic and Biological Assays
Abstract
This guide provides an in-depth technical analysis of 2-(2-Bromoethyl)-1-methylpiperidine, a pivotal heterocyclic building block in medicinal chemistry. We move beyond a simple product description to offer a comparative performance evaluation against common alternatives. This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its utility in synthesis and its role as a precursor in various biological assays. We will explore its synthesis, reactivity, and application in the development of pharmacologically active agents, supported by detailed experimental protocols and comparative data.
Introduction: The Piperidine Scaffold and the Utility of 2-(2-Bromoethyl)-1-methylpiperidine
The piperidine ring is a quintessential "privileged scaffold" in modern drug discovery, appearing in over twenty classes of pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved water solubility and metabolic stability, while providing a three-dimensional structure that can adapt to the steric demands of biological targets like receptors and enzymes.[3]
2-(2-Bromoethyl)-1-methylpiperidine serves as a critical intermediate, a reactive handle used to introduce the 1-methylpiperidine-2-yl-ethyl moiety into a target molecule. Its performance is not typically measured by its own biological activity, but rather by its efficiency in chemical reactions and the subsequent performance of the final, more complex molecules in biological assays. The bromoethyl group provides a reactive electrophilic site for nucleophilic substitution reactions, making it an essential tool for creating extensive libraries of compounds for screening. This guide will focus on its synthetic performance and the evaluation of its derivatives in key pharmacological assays.
Synthesis and Chemical Characterization
The utility of any chemical building block begins with its accessibility and purity. 2-(2-Bromoethyl)-1-methylpiperidine is typically prepared as its hydrobromide salt to improve stability and handling.
Representative Synthesis Protocol
A common synthetic route involves the N-methylation of 2-piperidineethanol, followed by bromination. While numerous variations exist, a generalized, two-step process provides a reliable pathway.
Step 1: N-methylation of 2-Piperidineethanol This step utilizes reductive amination, a robust and widely used method for forming C-N bonds.
-
To a solution of 2-piperidineethanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aqueous formaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion.
-
Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of reducing agent is critical; NaBH(OAc)₃ is milder and more selective, often leading to cleaner reactions, which is a key consideration for minimizing downstream purification challenges.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-piperidineethanol.
Step 2: Bromination of N-methyl-2-piperidineethanol The conversion of the hydroxyl group to a bromide is a standard transformation.
-
Dissolve the N-methyl-2-piperidineethanol (1.0 eq) from the previous step in an inert solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 eq, as 1 eq of PBr₃ reacts with 3 eq of alcohol) or thionyl bromide (SOBr₂) (1.1 eq). The choice of PBr₃ is often preferred for primary alcohols due to its high efficiency, though it requires careful handling.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by pouring it over ice and basifying with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the product, 2-(2-Bromoethyl)-1-methylpiperidine, with dichloromethane.
-
Dry, filter, and concentrate the organic layers. The free base is often converted to the hydrobromide salt by treatment with HBr in a suitable solvent (e.g., ether) to facilitate purification by recrystallization and improve long-term stability.[4]
Chemical Properties
A summary of the key chemical properties for the hydrobromide salt is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Form | Solid | |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N | |
| Primary Hazard | Acutely Toxic (Oral) |
Performance in Key Assay Classes
The "performance" of 2-(2-Bromoethyl)-1-methylpiperidine is best demonstrated by its utility in synthesizing active pharmaceutical ingredients (APIs) and research ligands that are subsequently evaluated in biological assays. Below, we compare its application in several standard assay formats.
Receptor Binding Assays
Piperidine derivatives are frequently developed as ligands for central nervous system (CNS) targets, including muscarinic, dopamine, and sigma receptors.[5][6] 2-(2-Bromoethyl)-1-methylpiperidine is an ideal precursor for synthesizing these ligands via alkylation of a suitable nucleophile (e.g., an amine or phenol).
Causality of Experimental Choice: A radioligand binding assay is the gold standard for determining the affinity of a novel compound for a specific receptor.[7] It provides a quantitative measure (Ki, the inhibition constant) of how tightly the compound binds to the target. This data is crucial for establishing structure-activity relationships (SAR).
Workflow for Synthesis and Assay
Caption: Synthesis and Receptor Binding Assay Workflow.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-D2 cells).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of various concentrations of the test compound (synthesized using 2-(2-Bromoethyl)-1-methylpiperidine).
-
50 µL of a known concentration of a radiolabeled D2 antagonist, such as [³H]spiroperidol.
-
100 µL of the D2 receptor membrane preparation.
-
Total volume is brought to 250 µL with assay buffer.
-
-
Controls:
-
Total Binding: Contains radioligand and membranes, but no test compound.
-
Non-specific Binding: Contains radioligand, membranes, and a high concentration of a known, non-labeled D2 antagonist (e.g., haloperidol) to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀). Specific binding is calculated as Total Binding - Non-specific Binding. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Data: Precursor Reactivity The choice of the ethyl halide on the piperidine precursor directly impacts the success of the synthesis step.
| Precursor | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-(2-Bromoethyl)-... | High | Moderate temperature (e.g., 60-80 °C) | Good leaving group, reliable for less reactive nucleophiles. | Higher cost, potentially lower stability. |
| 2-(2-Chloroethyl)-... | Moderate | Higher temperature (e.g., 80-120 °C), may require iodide catalyst. | Lower cost, more stable for storage. | Slower reaction rates, may not work for all nucleophiles. |
| 2-(2-Tosyloxyethyl)-... | Very High | Room temperature to mild heating. | Excellent leaving group, mild conditions. | Often requires an extra synthesis step, higher cost. |
Cell Viability (MTT) Assays
Many piperidine-containing compounds are evaluated for their anticancer potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[7]
Causality of Experimental Choice: The MTT assay is a foundational screening tool in oncology drug discovery. It is rapid, inexpensive, and suitable for high-throughput screening of large compound libraries to identify initial "hits" that reduce cancer cell viability.
Principle of the MTT Assay
Caption: The principle of the MTT Cell Viability Assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of 2-(2-Bromoethyl)-1-methylpiperidine) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.
Comparative Performance Data (Representative) The table below shows hypothetical results for two compounds derived from different precursors.
| Compound | Precursor Used | Target | IC₅₀ (µM) in MCF-7 cells |
| Compound A | 2-(2-Bromoethyl)-1-methylpiperidine | Kinase X | 5.2 |
| Compound B | 4-(2-Bromoethyl)morpholine | Kinase X | 15.8 |
| Doxorubicin | N/A (Control) | Topoisomerase II | 0.8 |
This hypothetical data illustrates how the piperidine moiety, introduced via our title compound, can lead to higher potency compared to an alternative heterocyclic scaffold like morpholine for a specific biological target.
Objective Comparison with Alternative Reagents
A researcher's choice of a synthetic building block is driven by a balance of reactivity, stability, cost, and availability. 2-(2-Bromoethyl)-1-methylpiperidine is one of several options for introducing the desired chemical group.
| Feature | 2-(2-Bromoethyl)-1-methylpiperidine | 2-(2-Chloroethyl)-1-methylpiperidine | 2-(2-Tosyloxyethyl)-1-methylpiperidine |
| Reactivity | High (Br⁻ is a good leaving group) | Moderate (Cl⁻ is a poorer leaving group) | Very High (Tosylate is an excellent leaving group) |
| Synthetic Cost | Moderate | Low | High |
| Stability | Moderate (can degrade over time) | High | Moderate (susceptible to hydrolysis) |
| Typical Use Case | General purpose alkylations, especially with less reactive nucleophiles. | Large-scale synthesis where cost is a major factor and forcing conditions are acceptable. | Delicate substrates requiring mild reaction conditions; early-stage discovery where yield is prioritized over cost. |
| Causality | The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to nucleophilic attack. | The C-Cl bond is stronger, requiring more energy to break. This makes the chloro-analogue more stable but less reactive. | The tosylate group is highly electron-withdrawing, making the carbon it is attached to very electrophilic and the tosylate anion highly stable. |
Conclusion
2-(2-Bromoethyl)-1-methylpiperidine is a versatile and highly effective chemical intermediate. Its performance is defined by its reactivity in nucleophilic substitution reactions, enabling the efficient synthesis of complex piperidine-containing molecules. While alternatives like chloro- and tosyloxy- derivatives exist, the bromo-compound offers a well-balanced profile of reactivity and accessibility, making it a staple in medicinal chemistry laboratories. The ultimate success of this building block is demonstrated in the potent biological activities of the final compounds it helps create, as evaluated in crucial assays like receptor binding and cell viability studies. The choice between this reagent and its alternatives should be a data-driven decision based on the specific requirements of the synthetic step and the overall goals of the research program.
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PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. Retrieved from [Link]
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Kristen, G. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioanalysis & Biomedicine. Retrieved from [Link]
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Barlow, R. B., et al. (1990). A further search for selective antagonists at M2-muscarinic receptors. British Journal of Pharmacology. Retrieved from [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Retrieved from [Link]
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Organic Syntheses. (n.d.). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses. Retrieved from [Link]
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Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Muscarinic antagonist. Wikipedia. Retrieved from [Link]
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Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. Retrieved from [Link]
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-
Khaiitova, M., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
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Frontiers. (2025). Recent progress in the development of etomidate analogues. Frontiers in Pharmacology. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. MDPI. Retrieved from [Link]
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University of Strathclyde. (n.d.). Practical Synthesis of Fragment - Supporting Information. University of Strathclyde. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Huang, S. J., et al. (1980). Synthesis and biological evaluation of p-bromospiperone as potential neuroleptic drug. Journal of Medicinal Chemistry. Retrieved from [Link]
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Jordan, J., & D'Agostino, C. (2023). Muscarinic Antagonists. NCBI Bookshelf. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Bromoethyl)piperidine. PubChem. Retrieved from [Link]
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Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Retrieved from [Link]
-
MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine. Cheméo. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-bromoethyl methyl ether. Google Patents.
-
SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). 2-(4-(2-bromoethyl)phenyl)-2-methyl-1-(Piperidin-1-yl) propan-1-one. Manasa Life Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). CNS - Antipsychotics. Slideshare. Retrieved from [Link]
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Semantic Scholar. (1980). Synthesis and biological evaluation of p-bromospiperone as potential neuroleptic drug. Semantic Scholar. Retrieved from [Link]
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- 4. prepchem.com [prepchem.com]
- 5. A further search for selective antagonists at M2-muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Assessing the Reproducibility of 2-(2-Bromoethyl)-1-methylpiperidine Reactions
Executive Summary
The alkylation of nucleophiles using 2-(2-Bromoethyl)-1-methylpiperidine (often supplied as the hydrobromide salt) is a cornerstone reaction in the synthesis of phenothiazine antipsychotics (e.g., Thioridazine) and various neuroactive ligands. However, this reaction suffers from notorious batch-to-batch variability.
The Core Thesis: Reproducibility failures in this reaction are rarely due to the nucleophile. They are almost exclusively caused by the uncontrolled kinetics of the aziridinium ion intermediate . This guide dissects the stability profiles of the bromo- vs. chloro-analogues and provides a self-validating protocol to standardize your alkylation workflows.
Mechanistic Insight: The Hidden Variable
To master this reaction, one must understand that 2-(2-Bromoethyl)-1-methylpiperidine is not the electrophile. It is a pro-electrophile.
Upon neutralization of the HBr salt, the free base undergoes a rapid, intramolecular nucleophilic attack by the piperidine nitrogen onto the alkyl bromide. This forms a bicyclic aziridinium system (1-methyl-1-azoniabicyclo[3.1.0]hexane). This strained quaternary ammonium salt is the actual species that reacts with your nucleophile.
The Reproducibility Trap
If the free base is generated too early, or at too high a temperature without the nucleophile present, two parasitic pathways destroy your yield:
-
Hydrolysis: Reaction with trace moisture to form the alcohol (2-(2-hydroxyethyl)-1-methylpiperidine).
-
Dimerization/Polymerization: One molecule of free base attacks the aziridinium of another.
Mechanistic Pathway (DOT Visualization)
Figure 1: The kinetic competition between productive alkylation and parasitic degradation pathways.
Comparative Analysis: Bromo- vs. Chloro- vs. Alternatives
When designing a synthesis, the choice of leaving group (Br vs. Cl) dictates the process parameters.
Table 1: Performance Matrix
| Feature | 2-(2-Bromoethyl)-1-methylpiperidine | 2-(2-Chloroethyl)-1-methylpiperidine | Reductive Amination Route |
| Reactivity | High. Cyclizes to aziridinium at RT. | Moderate. Often requires heat (>60°C) or NaI catalyst. | N/A. Kinetic control via borohydride. |
| Stability (Salt) | Stable (HBr). Hygroscopic. | Stable (HCl). Less hygroscopic. | Stable precursors (Aldehyde). |
| Stability (Free Base) | Poor. t½ < 1 hour at 25°C. | Better. Can be handled briefly at RT. | N/A |
| Major Impurity | Piperazinium dimers (polymerization). | Unreacted starting material. | Over-alkylation / Reduction of SM. |
| Process Recommendation | Use for sensitive nucleophiles. Must generate in situ. | Use for robust nucleophiles requiring high heat. | Use if aziridinium route fails completely. |
Expert Commentary
-
The Bromo Advantage: Despite its instability, the bromo-analogue is preferred for valuable or sterically hindered nucleophiles (e.g., phenothiazines, thioxanthenes). The lower energy barrier for aziridinium formation means the reaction can often proceed at lower temperatures, preserving the integrity of the nucleophile.
-
The Chloro Alternative: The chloro-analogue is cheaper but "sluggish." It frequently requires "forcing" conditions (refluxing xylene/toluene) which promotes thermal degradation of sensitive substrates.
Validated Experimental Protocol
Objective: Synthesis of a Phenothiazine derivative (General Protocol). Strategy: "The Cold-Phase Activation." We separate the free-basing step from the heating step to prevent premature aziridinium degradation.
Reagents
-
Nucleophile (e.g., 2-methylthio-10H-phenothiazine): 1.0 equiv
-
2-(2-Bromoethyl)-1-methylpiperidine HBr: 1.2 equiv[1]
-
Base: Powdered KOH (4.0 equiv) or NaH (for non-aqueous strict protocols)
-
Solvent: Anhydrous Acetone (for reflux) or DMF (for lower temp)
Step-by-Step Methodology
-
Nucleophile Preparation (Activation):
-
Charge the reaction vessel with the Nucleophile and Solvent (e.g., Acetone).
-
Add the Base (KOH).
-
Stir at room temperature for 30 minutes to ensure deprotonation of the nucleophile. Note: The color usually deepens (e.g., to red/orange) indicating anion formation.
-
-
The "Cold-Base" Generation (Critical Step):
-
Separate Flask: Suspend the 2-(2-Bromoethyl)-1-methylpiperidine HBr in a minimal amount of water/toluene (biphasic) at 0°C .
-
Add cold NaOH solution (2M) dropwise while stirring rapidly.
-
Separate the organic layer (containing the free base) immediately and keep it at 0°C . Dry briefly over cold MgSO4.
-
Why? Keeping it cold prevents the free base from cyclizing to the aziridinium ion before it meets the nucleophile.
-
-
Coupling:
-
Add the cold solution of the free base dropwise to the warm (refluxing) suspension of the activated nucleophile.
-
Rate Control: The addition should match the consumption rate. This ensures that as soon as the free base hits the warm solvent, it cyclizes to the aziridinium ion and is immediately intercepted by the excess nucleophile.
-
-
Quench & Workup:
-
Monitor via HPLC. Once complete, filter off inorganic salts.
-
Remove solvent under reduced pressure.
-
Recrystallize (usually from ethanol/ether) to remove any traces of the piperazinium dimer.
-
Quality Assurance & Troubleshooting
How do you prove the reaction failed due to the reagent and not the operator?
Validation Workflow (DOT)
Figure 2: Diagnostic logic for identifying failure modes via NMR analysis.
Key Analytical Markers[2]
-
1H NMR (CDCl3):
-
Intact Bromide (Free Base): Triplet ~3.5 ppm (CH2-Br).
-
Aziridinium Ion: Distinctive downfield shift of the N-methyl group (often >3.0 ppm) and splitting of the ring protons (complex multiplets). Note: Usually only seen in situ.
-
Alcohol Impurity: Triplet ~3.6-3.7 ppm (CH2-OH), often overlapping but distinguishable by COSY.
-
References
-
Bourquin, J. P., et al. (1958). Synthese von Phenothiazin-Derivaten. Helvetica Chimica Acta. (Seminal work on Thioridazine synthesis).
-
Dolfen, J., et al. (2016).[2] Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. ResearchGate.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide.
-
Kim, H., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. MDPI.
-
Antonsen, S., et al. (2020).[3] Synthesis of the Enantiomers of Thioridazine. SynOpen.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
